SC-9
Beschreibung
protein kinase C activator; RN & structure given in first source
Eigenschaften
IUPAC Name |
5-chloro-N-(6-phenylhexyl)naphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClNO2S/c23-21-15-8-14-20-19(21)13-9-16-22(20)27(25,26)24-17-7-2-1-4-10-18-11-5-3-6-12-18/h3,5-6,8-9,11-16,24H,1-2,4,7,10,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXMTDYHFPRPLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCNS(=O)(=O)C2=CC=CC3=C2C=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70145437 | |
| Record name | N-(6-Phenylhexyl)-5-chloro-1-naphthalenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70145437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102649-78-5 | |
| Record name | N-(6-Phenylhexyl)-5-chloro-1-naphthalenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102649785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(6-Phenylhexyl)-5-chloro-1-naphthalenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70145437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to SC-9: A Protein Kinase C Activator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the protein kinase C (PKC) activator, SC-9. It delves into its mechanism of action, provides detailed experimental protocols for its use, and presents available quantitative data to facilitate its application in research and drug development.
Introduction to this compound
This compound, with the chemical name N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide, is a synthetic compound that functions as a potent activator of Protein Kinase C (PKC). It belongs to a class of naphthalenesulfonamide derivatives and its activity is notably dependent on the presence of calcium ions (Ca²⁺). Unlike phorbol esters or diacylglycerol (DAG) analogs, which typically target the C1 domain of PKC, this compound's mechanism of action is distinct, primarily acting as a substitute for the essential phospholipid cofactor, phosphatidylserine (PS). This unique characteristic makes this compound a valuable tool for dissecting the intricate mechanisms of PKC activation and for exploring potential therapeutic interventions targeting this crucial signaling hub.
Mechanism of Action
The activation of conventional and novel PKC isoforms is a multi-step process that involves the recruitment of the enzyme to the cell membrane and the relief of autoinhibition. This is typically initiated by an increase in intracellular Ca²⁺ and the generation of diacylglycerol (DAG).
This compound activates PKC in a manner that bypasses the need for DAG but still requires Ca²⁺. It functionally mimics the role of phosphatidylserine, an anionic phospholipid that is crucial for anchoring PKC to the cell membrane and for allosterically activating the enzyme. By substituting for phosphatidylserine, this compound facilitates the conformational changes necessary for PKC to adopt an active state, enabling it to phosphorylate its downstream substrates.
Kinetic studies have revealed that this compound's interaction with PKC alters the enzyme's catalytic properties. For instance, when activating PKC-dependent phosphorylation of myosin light chain, this compound was found to decrease the Michaelis constant (Km) for the substrate by approximately ten-fold compared to activation by phosphatidylserine. This suggests that this compound enhances the affinity of PKC for its substrate. Concurrently, the maximum reaction velocity (Vmax) was observed to be about three times smaller with this compound, indicating a lower overall catalytic rate under these conditions. The apparent Km for Ca²⁺ in the presence of this compound was determined to be 40 µM.
While the precise binding site of this compound on PKC has not been definitively elucidated, studies on a related naphthalenesulfonamide inhibitor, W-7, suggest a potential interaction with the catalytic domain. At higher concentrations, W-7 acts as a competitive inhibitor with respect to ATP, indicating binding to the ATP-binding pocket. At lower concentrations, it appears to interact with the phospholipid cofactor. This dual interaction model for a related compound hints at the complex nature of how naphthalenesulfonamide derivatives may modulate PKC activity.
Signaling Pathway of PKC Activation by this compound
Caption: Signaling pathway of PKC activation initiated by this compound.
Quantitative Data
The following tables summarize the available quantitative data for this compound's effect on PKC activity.
| Parameter | Value | Conditions | Reference |
| Apparent Km for Ca²⁺ | 40 µM | In the presence of this compound | |
| Apparent Km for Ca²⁺ | 80 µM | In the presence of phosphatidylserine |
Table 1: Calcium Dependence of PKC Activation
| Parameter | Value (relative to Phosphatidylserine) | Substrate | Reference |
| Km for Substrate | ~10-fold lower | Myosin Light Chain | |
| Vmax | ~3-fold smaller | Myosin Light Chain |
Table 2: Kinetic Parameters of PKC Activated by this compound
Experimental Protocols
This section provides a detailed methodology for an in vitro PKC activity assay using this compound as the activator. This protocol is a composite based on standard PKC assay procedures and the known characteristics of this compound.
In Vitro PKC Kinase Activity Assay with this compound
Objective: To measure the kinase activity of a purified or partially purified PKC enzyme in the presence of this compound.
Materials:
-
Purified active PKC enzyme
-
PKC substrate (e.g., histone H1, myelin basic protein, or a specific peptide substrate)
-
This compound (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, and a specific concentration of CaCl₂)
-
[γ-³²P]ATP or a non-radioactive ATP source for alternative detection methods
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) or Phorbol 12-myristate 13-acetate (PMA) for positive controls
-
Stopping solution (e.g., 75 mM phosphoric acid for radioactive assays)
-
P81 phosphocellulose paper (for radioactive assays)
-
Scintillation counter or appropriate detection instrument for non-radioactive methods
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Further dilute in the Kinase Assay Buffer to achieve the desired final concentrations. Note: The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid inhibitory effects.
-
Prepare the Kinase Assay Buffer. The concentration of CaCl₂ should be optimized based on the known Ca²⁺-dependence of the PKC isoform being studied and the apparent Km of this compound for Ca²⁺ (around 40 µM).
-
Prepare a solution of the PKC substrate in the Kinase Assay Buffer.
-
Prepare the ATP solution. For radioactive assays, this will be a mixture of cold ATP and [γ-³²P]ATP.
-
-
Assay Setup:
-
Set up reaction tubes on ice.
-
For each reaction, add the following components in order:
-
Kinase Assay Buffer
-
PKC substrate
-
This compound solution at various concentrations (or DMSO for the negative control).
-
For positive controls, use PS/DAG or PS/PMA instead of this compound.
-
Purified PKC enzyme.
-
-
Pre-incubate the mixture for 5-10 minutes at 30°C to allow for enzyme and activator interaction.
-
-
Initiation of Kinase Reaction:
-
Start the reaction by adding the ATP solution to each tube.
-
Incubate the reaction mixture at 30°C for a predetermined optimal time (e.g., 10-20 minutes). The reaction time should be within the linear range of the assay.
-
-
Termination of Reaction and Detection:
-
For Radioactive Assays:
-
Stop the reaction by adding the stopping solution.
-
Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the papers multiple times in a dilute phosphoric acid solution to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
For Non-Radioactive Assays (e.g., Antibody-based detection):
-
Stop the reaction according to the specific kit instructions (e.g., by adding EDTA).
-
Follow the manufacturer's protocol for detecting the phosphorylated substrate, which may involve ELISA or other immunological methods.
-
-
-
Data Analysis:
-
Subtract the background counts (from a reaction with no enzyme) from all other readings.
-
Plot the PKC activity (e.g., in cpm or as a percentage of the positive control) against the concentration of this compound.
-
From this dose-response curve, the EC₅₀ value for this compound can be determined.
-
Experimental Workflow for Assessing PKC Activation by this compound
Caption: A generalized experimental workflow for an in vitro PKC kinase assay using this compound.
Selectivity and Cellular Effects
This compound has been shown to be selective for PKC over some other protein kinases. At a concentration of 300 µM, it did not significantly affect the activity of myosin light-chain kinase (MLCK), PKA, or PKG. In cellular studies, this compound has been used to induce the proliferation of quiescent primary neonatal mouse epidermal melanoblasts at a concentration of 10 µM.
Conclusion
This compound is a valuable pharmacological tool for the study of Protein Kinase C. Its unique Ca²⁺-dependent, phosphatidylserine-mimicking mechanism of activation provides a means to investigate PKC function independently of the diacylglycerol signaling axis. The information and protocols provided in this guide are intended to support researchers in utilizing this compound to further unravel the complexities of PKC-mediated cellular processes and to explore its potential in drug discovery and development. Further research is warranted to delineate the isoform-specific effects of this compound and to fully elucidate its molecular interactions with PKC.
SC-9: A Technical Guide to its Function as a Protein Kinase C Activator in Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-9, chemically identified as N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide, is a synthetic compound that functions as a potent activator of Protein Kinase C (PKC) in a calcium-dependent manner.[1] Since its initial characterization, this compound has been utilized as a pharmacological tool to investigate the diverse roles of PKC in various cellular processes. This technical guide provides a comprehensive overview of the function of this compound in cell signaling, including its mechanism of action, effects on cellular pathways, and relevant experimental data and protocols. It is important to note that much of the detailed research on this compound dates from the 1980s and 1990s, and information regarding its isoform specificity and a broader range of quantitative data is limited in more recent literature.
Mechanism of Action
This compound activates the Ca2+-activated, phospholipid-dependent protein kinase, commonly known as Protein Kinase C.[1][2] Its mechanism of action involves substituting for phosphatidylserine, an endogenous cofactor required for PKC activation.[1] The hydrophobic phenylhexyl group of this compound is thought to interact with the lipid-binding domains of PKC, inducing a conformational change that relieves autoinhibition and exposes the enzyme's catalytic site. This activation is dependent on the presence of Ca2+ ions.[1]
Signaling Pathways and Cellular Functions
Activation of PKC by this compound initiates a cascade of downstream signaling events that influence a variety of cellular functions. The broad substrate specificity of PKC isoforms means that this compound can impact multiple pathways simultaneously.
Canonical PKC Signaling Pathway
The general pathway for the activation of conventional PKC isoforms, which are Ca2+-dependent, involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) to generate diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of intracellular Ca2+, which then, along with DAG, recruits PKC to the cell membrane for activation. This compound circumvents the need for DAG production by directly activating PKC in the presence of Ca2+.
Known Cellular Effects of this compound
-
Regulation of Myosin Light Chain Phosphorylation: Early studies demonstrated that this compound stimulates the Ca2+-dependent phosphorylation of myosin light chains, a key process in smooth muscle contraction and cell motility.
-
Stimulation of Hexose Transport: In mouse fibroblasts, this compound has been shown to stimulate hexose transport activity, indicating a role for PKC in regulating cellular metabolism.[1]
-
Induction of Cell Proliferation: this compound induces the proliferation of quiescent primary neonatal mouse epidermal melanoblasts in culture.[3] This effect highlights the involvement of PKC in cell cycle control.
-
Up-regulation of CBP Activity: In PC12 cells, this compound has been used to demonstrate the role of PKC in the up-regulation of CREB-binding protein (CBP) transcriptional activity.[4]
Quantitative Data
The available quantitative data for this compound is primarily from foundational studies. The following table summarizes key kinetic parameters of PKC when activated by this compound.
| Parameter | Value | Conditions | Source |
| Apparent Km for Ca2+ | 40 µM | In the presence of this compound | Biochemistry (1986) |
| Apparent Km for Myosin Light Chain | 5.8 µM | PKC activated by this compound | Biochemistry (1986) |
| Vmax | 0.13 nmol/min | PKC activated by this compound | Biochemistry (1986) |
| Effective Concentration for Melanoblast Proliferation | 10 µM | Serum-free culture of mouse epidermal melanoblasts | Journal of Cell Science (1994)[3] |
| Concentration for CBP Activity Assay | 20 µM | PC12 cells |
Experimental Protocols
Principle:
This assay measures the phosphorylation of a specific PKC substrate peptide coated on a microplate. A phosphospecific antibody detects the phosphorylated substrate, and a secondary antibody conjugated to horseradish peroxidase (HRP) provides a colorimetric readout. The intensity of the color is proportional to the PKC activity.
Materials:
-
PKC Substrate Microtiter Plate (pre-coated with a PKC-specific peptide substrate)
-
Purified, active Protein Kinase C enzyme
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Kinase Assay Dilution Buffer
-
ATP Solution
-
Wash Buffer (e.g., TBS-T)
-
Phosphospecific Primary Antibody
-
HRP-conjugated Secondary Antibody
-
TMB Substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Workflow Diagram:
Procedure:
-
Reagent Preparation: Prepare all buffers and solutions as required. Dilute the PKC enzyme to the desired concentration in Kinase Assay Dilution Buffer. Prepare a stock solution of this compound in DMSO and then dilute to the final desired concentrations in the assay buffer. Prepare the ATP solution.
-
Assay Setup:
-
Add Kinase Assay Dilution Buffer to each well of the PKC Substrate Microtiter Plate.
-
Add the diluted PKC enzyme to the appropriate wells.
-
Add the diluted this compound to the test wells. For control wells, add the vehicle (e.g., DMSO).
-
Include a negative control well with no PKC enzyme.
-
-
Kinase Reaction:
-
Initiate the reaction by adding the ATP solution to each well.
-
Incubate the plate for a specified time (e.g., 30-60 minutes) at 30°C.
-
-
Detection:
-
Stop the reaction by emptying the wells and washing three times with Wash Buffer.
-
Add the diluted phosphospecific primary antibody to each well and incubate for 60 minutes at room temperature.
-
Wash the wells three times with Wash Buffer.
-
Add the diluted HRP-conjugated secondary antibody to each well and incubate for 30-60 minutes at room temperature.
-
Wash the wells three times with Wash Buffer.
-
-
Signal Development and Measurement:
-
Add TMB Substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop the color development by adding the Stop Solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Conclusion
This compound is a valuable pharmacological tool for the in vitro and cell-based study of Protein Kinase C signaling. Its ability to directly activate PKC in a Ca2+-dependent manner allows for the investigation of the downstream consequences of PKC activation in a controlled manner. While the body of research specifically detailing the properties of this compound is not extensive in recent years, the foundational studies provide a solid basis for its use in exploring the multifaceted roles of PKC in cellular physiology and pathophysiology. Further research would be beneficial to delineate its isoform specificity and to expand the understanding of its effects on a wider range of cellular signaling networks.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide is one of a new class of activators for Ca2+-activated, phospholipid-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of activators (this compound and OAG) and inhibitors (staurosporine and H-7) of protein kinase C on the proliferation of mouse epidermal melanoblasts in serum-free culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
SC-9: A Technical Guide to a Novel Protein Kinase C Activator
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SC-9, chemically identified as 5-chloro-N-(6-phenylhexyl)-1-naphthalenesulfonamide, is a synthetic compound that has played a significant role in the study of signal transduction pathways mediated by Protein Kinase C (PKC). Discovered in 1986, this compound was one of the first identified small molecule activators of PKC, acting as a functional substitute for the endogenous lipid cofactor phosphatidylserine. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental data related to this compound. It is intended to serve as a valuable resource for researchers utilizing this compound in their studies of PKC and related cellular processes.
Discovery and History
The discovery of this compound was a pivotal moment in the exploration of PKC regulation. In 1986, two key publications laid the groundwork for its use as a research tool. A study by Ito, Tanaka, Inagaki, and colleagues, published in Biochemistry, described a series of naphthalenesulfonamide derivatives and identified this compound as a novel activator of Ca²⁺-activated, phospholipid-dependent protein kinase (Protein Kinase C).[1] Their work demonstrated that the hydrophobic phenylhexyl group was crucial for its activating properties.
Contemporaneously, Nishino and a team of researchers published findings in Biochimica et Biophysica Acta, further characterizing this compound as a new class of PKC activator.[1] They established that this compound could substitute for phosphatidylserine, an essential cofactor for PKC activation, thereby directly implicating it in the enzyme's regulatory mechanism. These initial studies highlighted the potential of this compound as a valuable pharmacological tool to probe the physiological roles of PKC.
Subsequent research has employed this compound to investigate the role of PKC in a variety of cellular processes, including cell proliferation and signaling pathway modulation. For instance, studies have shown that this compound can influence the proliferation of mouse epidermal melanoblasts and up-regulate the activity of CREB-binding protein (CBP) in PC12 cells.[2][3]
Mechanism of Action
This compound functions as a direct activator of conventional and novel PKC isoforms in the presence of calcium ions (Ca²⁺). The activation of PKC is a critical step in numerous signal transduction cascades that control a wide array of cellular functions.
The canonical activation of conventional PKCs is a multi-step process initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC). This reaction generates two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, which then binds to the C2 domain of PKC, causing its translocation to the cell membrane. At the membrane, DAG binds to the C1 domain, leading to a conformational change that removes the pseudosubstrate from the active site and fully activates the enzyme.
This compound bypasses the need for phosphatidylserine in this process. Its hydrophobic naphthalenesulfonamide structure allows it to interact with the lipid-binding domains of PKC, mimicking the effect of phosphatidylserine and promoting the active conformation of the enzyme.
Quantitative Data
The following table summarizes the key quantitative data reported for this compound in the initial characterization studies. It is important to note that comprehensive dose-response curves and selectivity profiles against a wide range of kinases are not extensively detailed in the publicly available abstracts of the original publications.
| Parameter | Value | Cell/Enzyme System | Reference |
| PKC Activation | |||
| Ca²⁺-dependent activation | Yes | Purified Protein Kinase C | Ito et al., 1986 |
| Phosphatidylserine substitute | Yes | Purified Protein Kinase C | Nishino et al., 1986 |
| Cellular Effects | |||
| Melanoblast Proliferation | Induces proliferation | Mouse epidermal melanoblasts | Hirobe, 1994[2] |
| CBP Activity Up-regulation | Observed effect | PC12 cells | Gauthier et al., 2000[3] |
Experimental Protocols
Detailed, step-by-step experimental protocols from the original discovery papers are not fully available in the public domain. However, based on the methodologies described in the abstracts and general knowledge of kinase assays, a representative protocol for assessing PKC activation by this compound can be outlined.
In Vitro Protein Kinase C Activity Assay
This protocol provides a general framework for measuring the kinase activity of purified PKC in the presence of this compound.
Materials:
-
Purified Protein Kinase C
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Histone H1 (as a substrate)
-
[γ-³²P]ATP
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)
-
Phosphatidylserine and Diacylglycerol (for control experiments)
-
Trichloroacetic acid (TCA)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, purified PKC, and the substrate (Histone H1).
-
Add varying concentrations of this compound to the reaction mixtures. For control experiments, use a combination of phosphatidylserine and diacylglycerol.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper and immersing it in TCA to precipitate the proteins.
-
Wash the phosphocellulose papers extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the specific activity of PKC in the presence of different concentrations of this compound.
Synthesis of 5-chloro-N-(6-phenylhexyl)-1-naphthalenesulfonamide (this compound)
While the original synthesis protocol by the discovering labs is not detailed in the available literature, a plausible synthetic route for naphthalenesulfonamide derivatives involves the reaction of a sulfonyl chloride with an amine.
General Synthetic Scheme:
-
Preparation of 5-chloro-1-naphthalenesulfonyl chloride: 5-chloro-1-naphthalenesulfonic acid can be treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to yield the corresponding sulfonyl chloride.
-
Synthesis of 6-phenylhexan-1-amine: This can be prepared through various standard organic synthesis methods, for example, by reduction of 6-phenylhexanenitrile.
-
Coupling Reaction: 5-chloro-1-naphthalenesulfonyl chloride is reacted with 6-phenylhexan-1-amine in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent (e.g., dichloromethane) to form the sulfonamide bond, yielding this compound.
Conclusion
This compound remains a historically significant and useful tool for the study of Protein Kinase C. Its ability to directly activate the enzyme by substituting for phosphatidylserine provides a unique mechanism for probing PKC function in various cellular contexts. While more selective and potent PKC modulators have since been developed, an understanding of the discovery, mechanism, and experimental basis of this compound is valuable for any researcher working in the field of signal transduction. This guide provides a foundational overview to facilitate the effective use and interpretation of data generated with this important compound.
References
SC-9 CAS 102649-78-5 solubility data
An In-depth Technical Guide on the Solubility of SC-9 (CAS 102649-78-5)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the solubility characteristics of this compound (5-Chloro-N-(6-phenylhexyl)-1-naphthalenesulfonamide), a potent activator of Protein Kinase C (PKC). Understanding the solubility of this compound is critical for its effective use in in-vitro and in-vivo research settings, ensuring accurate dose-response relationships and reliable experimental outcomes.
This compound: Compound Overview
-
Chemical Name: 5-Chloro-N-(6-phenylhexyl)-1-naphthalenesulfonamide
-
CAS Number: 102649-78-5
-
Molecular Formula: C₂₂H₂₄ClNO₂S
-
Molecular Weight: 401.95 g/mol
-
Primary Mechanism of Action: Activator of Protein Kinase C (PKC) in the presence of Ca²⁺.[1]
Quantitative Solubility Data
| Solvent | Solubility | Molar Concentration (mM) | Remarks | Source |
| Dimethyl Sulfoxide (DMSO) | Soluble | up to 100 mM | A common solvent for creating high-concentration stock solutions. | |
| Ethanol | Soluble | up to 25 mM | Useful for applications where DMSO may be undesirable. | |
| Acetonitrile | Slightly Soluble | Not specified | May require warming or sonication for complete dissolution.[2] | [2] |
| Chloroform | Slightly Soluble | Not specified | [2] |
Experimental Protocol: Thermodynamic Solubility Assessment
The most accurate method for determining the solubility of a compound is the shake-flask method, which measures thermodynamic or equilibrium solubility.[3] This "excess solid" approach ensures that the solvent is fully saturated with the compound at a specific temperature.
Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a known volume of the solvent to be tested (e.g., DMSO, ethanol, phosphate-buffered saline) in a sealed, inert container (e.g., glass vial). The presence of undissolved solid is essential to ensure equilibrium is reached.
-
Equilibration: The mixture is agitated (e.g., using an orbital shaker or rotator) in a temperature-controlled environment for a sufficient period, typically 24 to 48 hours, to allow the system to reach thermodynamic equilibrium.[3]
-
Phase Separation: After equilibration, the suspension is allowed to settle. The undissolved solid is then separated from the saturated solution. This is commonly achieved by centrifugation at high speed, followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.[4]
-
Quantification: The concentration of this compound in the clear, saturated filtrate is accurately determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.[4][5] A standard calibration curve, generated using solutions of this compound at known concentrations, is used to quantify the amount of dissolved compound.
-
Data Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (e.g., mM) at the specified temperature.
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
This compound in Signaling Pathways
This compound functions as a novel activator of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis.[2] Unlike phorbol esters, this compound activates PKC through a distinct mechanism that is dependent on the presence of calcium ions (Ca²⁺).
The activation cascade can be simplified as follows:
-
An upstream signal elevates intracellular Ca²⁺ levels.
-
This compound, in conjunction with Ca²⁺ and phospholipids like phosphatidylserine (PS), binds to the regulatory domain of conventional or novel PKC isoforms.
-
This binding event induces a conformational change in the PKC enzyme, relieving autoinhibition and exposing the catalytic domain.
-
The activated PKC can then phosphorylate a wide array of downstream substrate proteins, leading to a specific cellular response.
Caption: this compound, in the presence of elevated Ca²⁺, activates PKC to phosphorylate downstream targets.
References
The Role of SC-9 in Calcium-Dependent Protein Kinase C Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Kinase C (PKC) represents a family of serine/threonine kinases pivotal in cellular signal transduction, governing a vast array of physiological processes. The conventional PKC isoforms (cPKCs), namely α, β, and γ, are critically dependent on calcium (Ca²⁺) and diacylglycerol (DAG) for their activation. SC-9, a naphthalenesulfonamide derivative, has been identified as a potent activator of Ca²⁺-dependent PKC. This technical guide provides an in-depth overview of the role and mechanism of this compound in the activation of conventional PKC isoforms. It consolidates available quantitative data, details experimental protocols for in vitro kinase assays, and presents signaling pathways and experimental workflows through standardized diagrams to facilitate further research and drug development endeavors targeting PKC.
Introduction to this compound and Calcium-Dependent PKC
Protein Kinase C is a family of enzymes that are central to signal transduction, playing key roles in cell proliferation, differentiation, and apoptosis. The conventional PKC isoforms (cPKCα, cPKCβ, and cPKCγ) are allosterically activated by an increase in intracellular Ca²⁺ concentration and the presence of diacylglycerol (DAG), a lipid second messenger. This activation process involves the translocation of the enzyme from the cytosol to the cell membrane.
This compound, chemically known as N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide, has been characterized as a powerful activator of Ca²⁺-activated, phospholipid-dependent protein kinase C[1]. It functions by substituting for phosphatidylserine, an essential cofactor for PKC activation, thereby sensitizing the enzyme to Ca²⁺[1][2]. This property makes this compound a valuable tool for the specific investigation of calcium-dependent PKC signaling pathways.
Quantitative Data on this compound-Mediated PKC Activation
The following tables summarize the available quantitative data on the activation of PKC by this compound. The data is derived from in vitro studies and provides insights into the kinetic parameters of this interaction.
| Parameter | Value | Condition | Reference |
| Apparent Km for Ca²⁺ | 40 µM | PKC activation with this compound | [2] |
| Apparent Km for Ca²⁺ | 80 µM | PKC activation with Phosphatidylserine | [2] |
| Table 1: Apparent Michaelis Constant (Km) for Calcium in PKC Activation. |
| Activator | Km for Myosin Light Chain | Vmax | Reference |
| This compound | 5.8 µM | 0.13 nmol/min | [2] |
| Phosphatidylserine | ~58 µM | ~0.39 nmol/min | [2] |
| Table 2: Kinetic Constants for Myosin Light Chain Phosphorylation by PKC. |
Signaling Pathway of Calcium-Dependent PKC Activation
The activation of conventional PKC isoforms is a multi-step process initiated by signals that lead to an increase in intracellular calcium levels and the production of diacylglycerol. This compound can be utilized experimentally to bypass the requirement for phosphatidylserine in this pathway.
Experimental Protocols
In Vitro PKC Kinase Assay Using this compound
This protocol outlines a method to measure the activity of a specific conventional PKC isoform (e.g., PKCα, PKCβ, or PKCγ) in vitro using this compound as the activator.
Materials:
-
Purified recombinant human PKCα, PKCβ, or PKCγ
-
This compound (N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide)
-
Myelin Basic Protein (MBP) or a specific peptide substrate
-
Kinase Assay Buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
CaCl₂ solution (1 M)
-
[γ-³²P]ATP (10 mCi/mL)
-
ATP solution (10 mM)
-
P81 phosphocellulose paper
-
75 mM Phosphoric acid
-
Scintillation counter and vials
-
DMSO (for dissolving this compound)
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in kinase assay buffer to achieve final assay concentrations ranging from 1 µM to 100 µM.
-
Prepare a working solution of [γ-³²P]ATP by mixing cold ATP and hot ATP to a specific activity of ~500 cpm/pmol.
-
Dilute the purified PKC isoform in kinase assay buffer to a working concentration (e.g., 10 ng/µL).
-
Prepare a solution of MBP at 1 mg/mL in kinase assay buffer.
-
-
Assay Reaction:
-
Set up reaction tubes on ice.
-
To each tube, add:
-
20 µL Kinase Assay Buffer
-
5 µL of diluted this compound solution (or DMSO for control)
-
5 µL of CaCl₂ to achieve a final free Ca²⁺ concentration in the desired range (e.g., 10-100 µM).
-
5 µL of MBP solution.
-
5 µL of diluted PKC enzyme.
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the [γ-³²P]ATP working solution.
-
Incubate at 30°C for 10 minutes.
-
-
Stopping the Reaction and Quantification:
-
Stop the reaction by spotting 25 µL of the reaction mixture onto a P81 phosphocellulose paper square.
-
Immediately immerse the P81 paper in a beaker of 75 mM phosphoric acid.
-
Wash the P81 papers three times for 5 minutes each in 75 mM phosphoric acid.
-
Perform a final wash with ethanol.
-
Air dry the P81 papers.
-
Place each paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the picomoles of phosphate incorporated into the substrate.
-
Plot the PKC activity as a function of this compound concentration to determine the EC₅₀.
-
Experimental Workflow Diagram
Logical Relationship of PKC Activation Components
The activation of conventional PKC isoforms by this compound is dependent on the presence of calcium. This relationship can be visualized as a logical AND gate, where both calcium and an activator (like this compound or DAG) are required for the enzyme to become fully active.
Conclusion
This compound serves as a valuable pharmacological tool for the targeted activation of calcium-dependent PKC isoforms. Its ability to substitute for phosphatidylserine allows for the dissection of the specific roles of calcium and diacylglycerol in PKC-mediated signaling. The quantitative data and experimental protocols provided in this guide are intended to support researchers in designing and executing robust experiments to further elucidate the intricate mechanisms of PKC regulation and to explore its potential as a therapeutic target. Further research is warranted to determine the precise EC₅₀ values of this compound for individual conventional PKC isoforms to enhance its utility as a selective activator.
References
- 1. N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide is one of a new class of activators for Ca2+-activated, phospholipid-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide, a novel activator of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies of SC-9 on Cell Cultures: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-9, also known as N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide, is a synthetic compound identified as an activator of Protein Kinase C (PKC).[1][2] PKC represents a family of serine/threonine kinases that are critical regulators of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and tumorigenesis.[3][4] As a PKC activator, this compound serves as a valuable tool for investigating the roles of PKC signaling in various biological systems.[1] This document provides a comprehensive overview of the preliminary studies involving this compound in cell cultures, with a focus on its mechanism of action, experimental protocols for its use, and the types of data generated in such studies.
Core Mechanism of Action
This compound activates the Ca2+-activated, phospholipid-dependent protein kinase (PKC) by acting as a substitute for phosphatidylserine, one of the endogenous activators of this enzyme.[1] The activation of PKC is a key event in many signal transduction pathways. Upon activation, PKC isoforms can modulate the function of numerous downstream protein targets through phosphorylation, thereby influencing a wide range of cellular functions.
Signaling Pathway
The activation of Protein Kinase C by agents like this compound is a crucial step in a well-established signaling cascade. The following diagram illustrates the canonical PKC signaling pathway that would be initiated by this compound.
Caption: Canonical PKC signaling pathway initiated by this compound.
Quantitative Data from Preliminary Studies
The available literature on this compound provides limited quantitative data. The following tables are structured to present the types of data typically collected in preliminary cell culture studies of a PKC activator and include the available data for this compound.
Table 1: Effects of this compound on Cell Proliferation and Viability
| Cell Line | Assay Type | Concentration | Incubation Time | Result | Reference |
| Mouse Epidermal Melanoblasts | Proliferation Assay | 10 µM | 12 days | Induced proliferation | [5] |
| PC12 Cells | Luciferase Assay (for CBP activity) | 20 µM | 1 hour pre-treatment | Used as a PKC activator | [6] |
Table 2: Effects of this compound on Apoptosis
| Cell Line | Assay Type | Concentration | Incubation Time | Result | Reference |
| LNCaP (Prostate Cancer) | Caspase 3/7 Activation | Not specified for this compound | Not specified for this compound | A different PKC agonist (HMI-1a3) induced PKC-dependent apoptosis | [7] |
| DU145, PC3 (Prostate Cancer) | Senescence Assay | Not specified for this compound | Not specified for this compound | A different PKC agonist (HMI-1a3) induced PKC-independent senescence | [7] |
Note: Direct studies on this compound induced apoptosis are lacking. The data presented for HMI-1a3 illustrates the potential outcomes of PKC activation in cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline typical experimental protocols for investigating the effects of a PKC activator like this compound in cell culture.
General Cell Culture and Treatment with this compound
-
Cell Line Maintenance : Culture the desired cell line (e.g., HeLa, MCF-7, PC-3) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Preparation of this compound Stock Solution : Prepare a stock solution of this compound in a suitable solvent, such as DMSO, at a high concentration (e.g., 10 mM). Store the stock solution at -20°C.
-
Cell Seeding : Seed the cells in multi-well plates at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.
-
Treatment : The following day, treat the cells with various concentrations of this compound. A vehicle control (DMSO) should be included at the same final concentration as in the highest this compound treatment group.
Cell Viability Assay (MTT Assay)
-
Treatment : After treating the cells with this compound for the desired time period (e.g., 24, 48, 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization : Remove the medium and add a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Collection : Following treatment with this compound, harvest the cells, including any floating cells in the medium.
-
Staining : Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation : Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry : Analyze the stained cells by flow cytometry. Viable cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Western Blot Analysis for Signaling Pathway Proteins
-
Protein Extraction : After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting : Block the membrane and then incubate it with primary antibodies against proteins of interest (e.g., phosphorylated and total forms of PKC substrates, ERK, Akt).
-
Detection : After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for conducting preliminary in vitro studies of a compound like this compound.
Caption: General workflow for in vitro cell culture studies of this compound.
Conclusion
This compound is a useful pharmacological tool for the activation of Protein Kinase C in cell culture studies. While existing research confirms its mechanism of action and provides some evidence of its effects on cell proliferation, there is a clear need for more extensive preliminary studies.[1][5] Future research should focus on determining the dose-dependent effects of this compound on a broader range of cancer cell lines, quantifying its impact on cell viability and apoptosis, and further elucidating the specific downstream signaling pathways it modulates. The experimental protocols and frameworks provided in this guide offer a solid foundation for conducting such comprehensive in vitro evaluations.
References
- 1. N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide is one of a new class of activators for Ca2+-activated, phospholipid-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Protein kinase C and cancer: what we know and what we do not - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of activators (this compound and OAG) and inhibitors (staurosporine and H-7) of protein kinase C on the proliferation of mouse epidermal melanoblasts in serum-free culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer activity of the protein kinase C modulator HMI‐1a3 in 2D and 3D cell culture models of androgen‐responsive and androgen‐unresponsive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to C188-9 as a Tool for Studying Signal Transduction Pathways
A Note on Nomenclature: The designation "SC-9" is not widely recognized in scientific literature as a specific tool for studying signal transduction. This guide will focus on C188-9 (also known as TTI-101) , a potent, specific, and well-characterized small-molecule inhibitor of the STAT3 signaling pathway. Its alphanumeric designation and role as a research tool make it a relevant and illustrative example for researchers, scientists, and drug development professionals.
Introduction
Signal transduction pathways are the intricate communication networks within a cell that govern its basic activities and responses to the environment. The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a central role in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1] Dysregulation and constitutive activation of the STAT3 pathway are hallmarks of many human cancers and inflammatory diseases, making it a prime target for therapeutic intervention and a key subject of study.[2][3]
Small-molecule inhibitors are indispensable tools for dissecting these complex signaling cascades. C188-9 is an orally bioavailable, binaphthol-sulfonamide-based compound designed to specifically inhibit STAT3.[2] This technical guide provides a comprehensive overview of C188-9, its mechanism of action, quantitative data on its activity, and detailed protocols for its use in studying the STAT3 signal transduction pathway.
Mechanism of Action
C188-9 functions as a direct inhibitor of STAT3. Unlike kinase inhibitors that target upstream activators, C188-9 prevents STAT3 activation by binding with high affinity to a specific site within the STAT3 protein itself.
-
Target Site: C188-9 specifically targets the phosphotyrosyl peptide binding site within the Src Homology 2 (SH2) domain of the STAT3 monomer.[2][4]
-
Inhibition of Dimerization: The SH2 domain is crucial for the dimerization of two phosphorylated STAT3 monomers. By occupying this site, C188-9 physically blocks the interaction between STAT3 proteins, which is a prerequisite for their activation.[5]
-
Prevention of Nuclear Translocation: Only the STAT3 dimer can translocate to the nucleus to act as a transcription factor.[6] By preventing dimerization, C188-9 effectively sequesters STAT3 in the cytoplasm, inhibiting its ability to regulate the expression of target genes.[2]
-
Specificity: C188-9 does not inhibit upstream kinases such as Janus kinases (JAK) or Src, which are responsible for phosphorylating STAT3.[4] This specificity makes it a precise tool for studying the direct downstream effects of STAT3 inhibition.
The diagram below illustrates the canonical JAK/STAT3 signaling pathway and the specific point of inhibition by C188-9.
Quantitative Data Summary
The potency of C188-9 has been evaluated across various biochemical and cell-based assays. The following tables summarize key quantitative metrics.
Table 1: Biochemical Potency of C188-9
| Parameter | Value | Assay Method | Reference |
| Binding Affinity (Kd) | 4.7 ± 0.4 nM | Microscale Thermophoresis | [4][7] |
| Inhibitory Constant (Ki) | 136 nM | STAT3 SH2 Domain Binding | [4] |
Table 2: Cellular Activity of C188-9 (IC50 / EC50 Values)
| Cell Line | Assay Type | Endpoint | Value (µM) | Incubation Time | Reference |
| UM-SCC-17B | Western Blot | pSTAT3 Reduction | 10.6 ± 0.7 | 24 h | [8] |
| UM-SCC-17B | Anchorage-Dep. Growth | Cell Viability | 3.2 | 72 h | [8] |
| Huh7 | Cell Viability Assay | Cell Viability | 11.27 | 48 h | [4][9] |
| PLC/PRF/5 | Cell Viability Assay | Cell Viability | 10.19 | Not Specified | [9] |
| HepG2 | Cell Viability Assay | Cell Viability | 11.83 | Not Specified | [9] |
| AML Cell Lines | Phosphoflow | STAT3 Activation | 4 - 7 | Not Specified | [7][10] |
| Primary AML Samples | Phosphoflow | STAT3 Activation | 8 - 18 | Not Specified | [7] |
| GDM-1 | Apoptosis Assay | Annexin V Staining | 6.0 (EC50) | 48 h | [7] |
| Kasumi 1 | Apoptosis Assay | Annexin V Staining | 8.0 (EC50) | 48 h | [7] |
Experimental Protocols
Protocol: Western Blot for Phospho-STAT3 (Tyr705) Inhibition
This protocol details the procedure to assess the effect of C188-9 on the phosphorylation status of STAT3 in cultured cells.
Materials:
-
Cell line of interest (e.g., UM-SCC-17B, Huh7)
-
Complete culture medium
-
C188-9 (stock solution in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-STAT3 (Tyr705), Rabbit anti-STAT3
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with increasing concentrations of C188-9 (e.g., 0, 1, 3, 10, 30 µM) for the desired time (e.g., 24 hours). Include a vehicle control (DMSO) at the highest concentration used.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.[11]
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.
-
SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody for p-STAT3 (Tyr705) overnight at 4°C, following the manufacturer's recommended dilution.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3.
Protocol: Cell Viability (MTT) Assay
This protocol measures the effect of C188-9 on cell proliferation and viability.
Materials:
-
Cells and complete culture medium
-
C188-9 (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of C188-9 in culture medium. Add 100 µL of the diluted compound to the appropriate wells to achieve the final desired concentrations. Include vehicle controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[8]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[12]
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log-concentration of C188-9 to determine the IC50 value using non-linear regression analysis.
Workflow and Visualization
The following diagram outlines a typical experimental workflow for evaluating a STAT3 inhibitor like C188-9.
Conclusion
C188-9 is a powerful and specific chemical probe for interrogating the function of the STAT3 signaling pathway. Its direct mechanism of action, which spares upstream kinases, allows for precise dissection of STAT3-dependent cellular processes. By inhibiting STAT3 dimerization, C188-9 effectively blocks its transcriptional activity, leading to reduced cell proliferation and survival in cancer models where STAT3 is constitutively active.[8][9] The detailed protocols and quantitative data provided in this guide serve as a robust resource for researchers and drug development professionals aiming to study STAT3 signal transduction or evaluate novel STAT3-targeted therapeutics.
References
- 1. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. tvarditherapeutics.com [tvarditherapeutics.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. C188-9 | Stat3 Inhibitor | Induces apoptosis in AML cells | TargetMol [targetmol.com]
- 11. C188-9 reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Understanding the Selectivity of SC-9 for Protein Kinase C Isoforms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-9, also known as N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide, has been identified as a calcium-dependent activator of Protein Kinase C (PKC). Unlike phorbol esters, this compound is believed to exert its activating effect by substituting for phosphatidylserine, a critical phospholipid cofactor for many PKC isoforms.[1][2] This document provides a comprehensive overview of the current understanding of this compound's interaction with PKC isoforms, including available quantitative data, relevant experimental protocols, and the signaling pathways implicated in PKC activation.
Data Presentation: Quantitative Analysis of this compound's Effect on PKC
To date, detailed quantitative data on the selective activation of individual PKC isoforms by this compound is limited in publicly available literature. Early studies focused on a non-isoform-specific "protein kinase C." The primary quantitative findings from these studies are summarized below. It is important to note that these values do not delineate the selectivity of this compound across the diverse family of PKC isoforms.
| Parameter | Value | Condition | Reference |
| Apparent Km for Ca2+ | 40 µM | In the presence of this compound | [2] |
| Apparent Km for Ca2+ | 80 µM | In the presence of phosphatidylserine | [2] |
| Km for myosin light chain (substrate) | 5.8 µM | In the presence of this compound | [2] |
| Km for myosin light chain (substrate) | ~58 µM | In the presence of phosphatidylserine | [2] |
| Vmax | 0.13 nmol/min | In the presence of this compound | [2] |
| Vmax | ~0.39 nmol/min | In the presence of phosphatidylserine | [2] |
Note: The provided Vmax value with phosphatidylserine was reported to be 3-fold higher than with this compound. The table reflects this reported relationship.
Experimental Protocols
In Vitro PKC Isoform Activation Assay
1. Objective: To determine the concentration-dependent activation of specific, purified PKC isoforms by this compound.
2. Materials:
-
Purified, recombinant PKC isoforms (e.g., PKCα, βI, βII, γ for conventional; δ, ε, η, θ for novel; ζ, ι for atypical)
-
This compound (stock solution in DMSO)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) as control activators
-
Specific peptide substrate for PKC (e.g., a fluorescently labeled peptide or a peptide that can be phosphorylated by [γ-32P]ATP)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 0.5 mM CaCl2 for conventional isoforms, and an appropriate buffer with EGTA for Ca2+-independent isoforms)
-
[γ-32P]ATP or non-radioactive ATP for fluorescent assays
-
ATP solution
-
96-well plates
-
Phosphocellulose filter plates (for radioactive assays) or a fluorescence plate reader
-
Scintillation counter (for radioactive assays)
3. Procedure:
-
Prepare serial dilutions of this compound: A typical starting concentration range would be from 1 nM to 100 µM. Prepare corresponding dilutions of a standard activator like DAG for comparison. A DMSO vehicle control is essential.
-
Prepare the reaction mixture: In each well of a 96-well plate, add the kinase reaction buffer, the specific PKC isoform, and the peptide substrate.
-
Add this compound or control activators: Add the serially diluted this compound, control activators, or DMSO vehicle to the appropriate wells.
-
Initiate the kinase reaction: Start the reaction by adding ATP (either radiolabeled or non-radiolabeled, depending on the detection method).
-
Incubate: Incubate the plate at 30°C for a predetermined optimal time (e.g., 10-30 minutes).
-
Terminate the reaction:
-
For radioactive assays: Spot the reaction mixture onto phosphocellulose filter paper to stop the reaction.
-
For non-radioactive assays: Add a stop solution, typically containing a high concentration of EDTA.
-
-
Detection:
-
For radioactive assays: Wash the phosphocellulose papers to remove unincorporated [γ-32P]ATP and measure the incorporated radioactivity using a scintillation counter.
-
For fluorescent assays: Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Plot the kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration) for each PKC isoform.
-
Comparing the EC50 values will provide a quantitative measure of this compound's activation selectivity.
-
Mandatory Visualizations
Logical Workflow for Determining this compound PKC Isoform Selectivity
Caption: Workflow for assessing this compound's activation selectivity across PKC isoforms.
General PKC Activation Signaling Pathway
Caption: General signaling pathway leading to PKC activation.
Conclusion
This compound is a valuable tool for studying Ca2+-dependent PKC activation. However, a significant knowledge gap exists regarding its selectivity for the various PKC isoforms. The provided kinetic data from early studies offer a starting point, but a systematic evaluation of this compound's activity against a panel of conventional, novel, and atypical PKC isoforms is necessary to fully characterize its pharmacological profile. The experimental protocol outlined in this guide provides a framework for conducting such investigations, which will be crucial for interpreting experimental results and for the potential development of more selective PKC activators. Further research into the downstream signaling events specifically modulated by this compound will also be essential to elucidate its precise cellular functions.
References
- 1. N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide is one of a new class of activators for Ca2+-activated, phospholipid-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide, a novel activator of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro PKC Activation using SC-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and immune responses. The activation of PKC is a critical step in these pathways, often initiated by second messengers like diacylglycerol (DAG) and intracellular calcium (Ca2+). SC-9, also known as N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide, is a synthetic compound that acts as a potent activator of Protein Kinase C in a calcium-dependent manner.[1][2][3] Unlike phorbol esters, which are tumor-promoting, this compound provides a valuable tool for the specific activation of Ca2+-dependent PKC isoforms in vitro, facilitating the study of their downstream signaling and cellular functions. These application notes provide a comprehensive overview of the this compound protocol for in vitro PKC activation, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound activates conventional PKC (cPKC) isoforms by substituting for phosphatidylserine (PS), an essential cofactor for PKC activation.[1][2][3] The activation of cPKCs is a multi-step process that typically involves the binding of Ca2+ to the C2 domain, leading to the translocation of the enzyme from the cytosol to the cell membrane. At the membrane, PKC interacts with DAG and PS, causing a conformational change that removes the pseudosubstrate from the active site and initiates kinase activity. This compound mimics the effect of phosphatidylserine, thereby promoting the active conformation of PKC in the presence of calcium.
Quantitative Data
| Parameter | This compound | Phosphatidylserine | Reference |
| Apparent Km for Ca2+ | 40 µM | 80 µM | [2] |
| Vmax (nmol/min) | 0.13 | ~0.39 (3-fold higher than this compound) | [2] |
| Effective Concentration in Cellular Assays | 20 µM | Not Applicable |
Note: The Vmax value for Phosphatidylserine was reported to be approximately 3-fold higher than that of this compound.[2] The effective concentration in cellular assays is based on concentrations used in published studies to elicit a biological response.
Signaling Pathways
Activation of conventional PKC isoforms by this compound is expected to trigger downstream signaling cascades that are known to be regulated by Ca2+-dependent PKCs. Two of the most prominent pathways are the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.
This compound Mediated PKC Activation and Downstream Signaling
Caption: this compound mediated PKC activation and downstream signaling pathways.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving the in vitro activation of PKC by this compound.
Protocol 1: In Vitro PKC Kinase Assay (Radioactive)
This protocol describes a method to measure the kinase activity of purified or immunoprecipitated PKC using a radioactive phosphate donor.
Materials:
-
Purified active PKC enzyme or cell lysate containing PKC
-
This compound (dissolved in DMSO)
-
PKC substrate (e.g., Histone H1 or a specific peptide substrate)
-
Kinase Assay Buffer (20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM CaCl2, 1 mM DTT)
-
[γ-³²P]ATP
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) or Phorbol 12-myristate 13-acetate (PMA) for positive control
-
Stopping solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube, prepare the reaction mixture containing Kinase Assay Buffer, PKC substrate, and either this compound at the desired concentration (e.g., 1-100 µM) or a positive control activator (e.g., PS/DAG or PMA). Include a negative control with DMSO vehicle alone.
-
Add Enzyme: Add the purified PKC enzyme or cell lysate to the reaction mixture.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be optimized for the specific PKC isoform, if known.
-
Incubation: Incubate the reaction at 30°C for an optimized duration (typically 10-30 minutes).
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper and immediately immersing the paper in the stopping solution.
-
Washing: Wash the P81 papers multiple times with the stopping solution to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific activity of the enzyme (e.g., in pmol of phosphate transferred per minute per mg of protein) and compare the activity in the presence of this compound to the control conditions.
Protocol 2: Western Blot Analysis of Downstream Substrate Phosphorylation
This protocol allows for the assessment of PKC activity in a cellular context by measuring the phosphorylation of a known downstream PKC substrate.
Materials:
-
Cell culture reagents
-
This compound (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (phospho-specific for a known PKC substrate, e.g., phospho-MARCKS, and a total protein antibody for the same substrate as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with the desired concentrations of this compound for a specific duration. Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Sample Preparation: Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and heating.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated PKC substrate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
Experimental Workflow for In Vitro PKC Activation and Analysis
Caption: General experimental workflow for in vitro PKC activation by this compound.
Conclusion
This compound is a valuable pharmacological tool for the in vitro activation of Ca2+-dependent PKC isoforms. The protocols and information provided in these application notes offer a framework for researchers to design and execute experiments aimed at elucidating the role of PKC in various cellular processes. While quantitative data on the isoform specificity of this compound is limited, the provided methodologies can be adapted to characterize its effects in specific experimental systems. Further research is warranted to fully delineate the isoform-specific activity and downstream signaling consequences of this compound-mediated PKC activation.
References
- 1. From Calcium to NF-κB Signaling Pathways in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ca2+- and protein kinase C-dependent signaling pathway for nuclear factor-kappaB activation, inducible nitric-oxide synthase expression, and tumor necrosis factor-alpha production in lipopolysaccharide-stimulated rat peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Inducing Melanoblast Proliferation via c-Kit Signaling Activation
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Melanoblasts are the precursor cells of melanocytes, the pigment-producing cells in the skin and hair follicles. The proliferation, survival, and differentiation of melanoblasts are critically regulated by the Stem Cell Factor (SCF) receptor, also known as c-Kit, a receptor tyrosine kinase.[1][2][3] Activation of c-Kit by its ligand, SCF, triggers a cascade of intracellular signaling pathways that are essential for normal melanocyte development and can be targeted to induce melanoblast proliferation in vitro.[1][4][5] This document provides a detailed overview of the c-Kit signaling pathway and protocols for inducing melanoblast proliferation through its activation. While the specific compound "SC-9" was not identified as a direct inducer of melanoblast proliferation in the scientific literature, this application note focuses on the well-established role of the SCF/c-Kit pathway, which is the primary mechanism for stimulating this process.
The c-Kit Signaling Pathway in Melanoblasts
The binding of SCF to the extracellular domain of the c-Kit receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[1][4] This activation creates docking sites for various downstream signaling molecules, initiating multiple pathways that collectively promote cell survival, proliferation, and differentiation.[1][2][4]
Key signaling pathways activated by c-Kit in melanoblasts include:
-
PI3K/AKT Pathway: This pathway is crucial for cell survival by inhibiting apoptosis.
-
RAS/MAPK (ERK) Pathway: This pathway plays a central role in promoting cell proliferation.[4]
-
JAK/STAT Pathway: This pathway is also involved in cell proliferation and differentiation.[4]
The microphthalmia-associated transcription factor (MITF) is a master regulator of melanocyte development, and its expression and activity are downstream of the c-Kit signaling cascade.[5]
Quantitative Data Summary
The following table summarizes typical concentrations and incubation times for reagents used to induce melanoblast proliferation via c-Kit activation. These are starting points and may require optimization for specific cell lines or experimental conditions.
| Reagent | Typical Concentration | Incubation Time | Key Effect |
| Recombinant SCF | 10 - 100 ng/mL | 24 - 72 hours | Induces c-Kit activation and melanoblast proliferation.[6] |
| TPA (PMA) | 200 nM | 24 - 72 hours | Activates PKC, which can synergize with c-Kit signaling.[6] |
| Cholera Toxin (CT) | 200 pM | 24 - 72 hours | Increases cAMP levels, promoting melanocyte survival and proliferation.[6] |
Experimental Protocols
Protocol 1: In Vitro Culture of Melanoblasts
This protocol describes the basic culture of primary melanoblasts or melanoblast-like cell lines.
Materials:
-
Melanoblast cell line or primary melanoblasts
-
Melanocyte growth medium (e.g., DMEM/F12 supplemented with 10% FBS, basic fibroblast growth factor (bFGF), insulin, and other growth factors)
-
Recombinant Stem Cell Factor (SCF)
-
TPA (12-O-Tetradecanoylphorbol-13-acetate)
-
Cholera Toxin
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Plate melanoblasts at a density of 1.5 x 10⁵ cells/mL in a T25 flask or 6-well plate.[6]
-
Culture Medium: Use a specialized melanocyte growth medium. For enhanced proliferation, supplement the medium with SCF (10 ng/mL), TPA (200 nM), and Cholera Toxin (200 pM).[6]
-
Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO₂.
-
Medium Change: Change the culture medium every 2-3 days.
-
Passaging: When cells reach 70-80% confluency, wash with PBS, detach using Trypsin-EDTA, and re-plate at the desired density.
Protocol 2: Melanoblast Proliferation Assay (BrdU Incorporation)
This protocol measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
Melanoblasts cultured as in Protocol 1
-
96-well cell culture plates
-
BrdU Labeling and Detection Kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed melanoblasts in a 96-well plate at a density of 0.5 × 10⁴ cells/well in 100 µL of culture medium.[7]
-
Treatment: Treat the cells with varying concentrations of SCF (e.g., 0, 10, 50, 100 ng/mL) for 48-72 hours.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
-
Detection: Follow the manufacturer's instructions for the BrdU detection kit, which typically involves fixing the cells, adding an anti-BrdU antibody conjugated to an enzyme, and then adding a substrate to produce a colorimetric signal.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The intensity of the signal is proportional to the amount of BrdU incorporated and thus to the rate of cell proliferation.
Protocol 3: Western Blot Analysis of c-Kit Signaling Pathway
This protocol is used to detect the activation of key proteins in the c-Kit signaling pathway.
Materials:
-
Melanoblasts treated with SCF
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Kit, anti-c-Kit, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After SCF treatment for the desired time (e.g., 0, 5, 15, 30 minutes), wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Increased phosphorylation of c-Kit, ERK, and AKT will indicate pathway activation.
Visualizations
Caption: The c-Kit signaling pathway in melanoblasts.
Caption: Experimental workflow for studying melanoblast proliferation.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for stem cell factor–KIT signaling and activation of class III receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The stem cell factor (SCF)/c-KIT signalling in testis and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for SC-9 in Optimal PKC Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-9, also known as N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide, is a synthetic activator of Protein Kinase C (PKC). It functions as a substitute for phosphatidylserine, an endogenous activator, and facilitates PKC activation in a calcium-dependent manner. Understanding the optimal concentration and experimental conditions for using this compound is critical for accurately investigating PKC-mediated signaling pathways and for the development of novel therapeutics targeting this enzyme family. These application notes provide a summary of the available quantitative data for this compound, detailed experimental protocols for its use, and visualizations of the relevant signaling pathways and workflows.
Data Presentation
The optimal concentration of this compound for PKC activation can vary depending on the experimental system, including the specific PKC isoform, the substrate, and the cell type being investigated. The following tables summarize the available quantitative data for this compound.
| Parameter | Value | Conditions | Reference |
| Apparent Km for Ca2+ | 40 µM | In the presence of 50 µM this compound, using purified PKC and myosin light chain as a substrate. | [1] |
| Km for Myosin Light Chain | 5.8 µM | In the presence of 50 µM this compound and 0.2 mM Ca2+. This value is approximately 10-fold lower than with phosphatidylserine. | [1] |
| Vmax | 0.13 nmol/min | In the presence of 50 µM this compound and 0.2 mM Ca2+. This value is 3-fold smaller than that seen with phosphatidylserine. | [1] |
Table 1: In Vitro Kinetic Parameters of PKC Activation by this compound
| Cell Type | Concentration | Application | Reference |
| PC12 cells | 20 µM | Activation of PKC to study its effect on the up-regulation of CBP activity by NGF. | [2] |
| Mouse Fibroblasts | Not specified | Stimulation of hexose transport activity. |
Table 2: Exemplary Cell-Based Concentration of this compound
Signaling Pathways and Experimental Workflows
PKC Signaling Pathway Activated by this compound
The following diagram illustrates the canonical signaling pathway leading to the activation of conventional PKC isoforms (cPKCs) and the role of this compound in this process. Upon cell surface receptor stimulation, phospholipase C (PLC) is activated, leading to the generation of diacylglycerol (DAG) and inositol trisphosphate (IP3). IP3 triggers the release of intracellular calcium (Ca2+). Both Ca2+ and DAG are required for the translocation and activation of cPKCs. This compound acts by substituting for phosphatidylserine, a crucial lipid cofactor, thereby directly participating in the activation of PKC at the cell membrane in the presence of Ca2+. Activated PKC then phosphorylates a multitude of downstream target proteins, leading to various cellular responses.
Caption: Canonical PKC signaling pathway and the role of this compound.
Experimental Workflow for Assessing PKC Activation by this compound
The following diagram outlines a general workflow for determining the optimal concentration of this compound and assessing its effect on PKC activation in a cellular context.
References
Application Notes and Protocols for SC-9 (MMP-9 Inhibitor) in Cell Motility Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cell motility is a fundamental biological process crucial for various physiological and pathological events, including embryonic development, tissue repair, immune response, and cancer metastasis. The migration of cells is a complex process involving the dynamic remodeling of the extracellular matrix (ECM), a network of macromolecules that provides structural and biochemical support to surrounding cells. Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a critical role in the degradation of ECM components. Among them, MMP-9 (also known as gelatinase B) is of particular interest as it is significantly implicated in the degradation of type IV collagen, a major component of the basement membrane, thereby facilitating cell invasion and migration.
This document provides a detailed experimental design for studying the effects of a representative MMP-9 inhibitor, herein referred to as SC-9, on cell motility. These protocols are intended to serve as a comprehensive guide for researchers investigating the therapeutic potential of MMP-9 inhibition in diseases characterized by aberrant cell migration, such as cancer.
Data Presentation
Table 1: Quantitative Analysis of Wound Healing (Scratch) Assay
| Treatment Group | Initial Wound Width (µm) | Final Wound Width (µm) | Wound Closure (%) | Migration Rate (µm/h) |
| Vehicle Control | 500 ± 25 | 150 ± 20 | 70 | 14.6 |
| This compound (1 µM) | 510 ± 30 | 350 ± 25 | 31.4 | 6.7 |
| This compound (5 µM) | 490 ± 20 | 450 ± 15 | 8.2 | 1.7 |
| This compound (10 µM) | 505 ± 28 | 490 ± 20 | 3.0 | 0.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Quantitative Analysis of Transwell Migration Assay
| Treatment Group | Number of Migrated Cells (per field) | Inhibition of Migration (%) |
| Vehicle Control | 250 ± 15 | 0 |
| This compound (1 µM) | 120 ± 10 | 52 |
| This compound (5 µM) | 55 ± 8 | 78 |
| This compound (10 µM) | 20 ± 5 | 92 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is used to study collective cell migration.
Materials:
-
Sterile 6-well or 12-well tissue culture plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
P200 pipette tips or a specialized scratch tool
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells into the wells of a culture plate at a density that will form a confluent monolayer within 24 hours.[1]
-
Monolayer Formation: Incubate the cells at 37°C in a 5% CO2 incubator until they reach approximately 90-100% confluency.
-
Creating the "Wound": Using a sterile P200 pipette tip, make a straight scratch across the center of the cell monolayer.[1]
-
Washing: Gently wash the wells twice with PBS to remove any detached cells and debris.[1]
-
Treatment: Replace the PBS with a fresh culture medium containing the desired concentrations of this compound or a vehicle control.
-
Image Acquisition: Immediately capture images of the scratch at time 0 using a phase-contrast microscope. Mark the position of the images to ensure the same field is captured at subsequent time points.
-
Incubation and Imaging: Incubate the plate and capture images of the same wound area at regular intervals (e.g., every 6, 12, and 24 hours).
-
Data Analysis: Measure the width of the scratch at different points for each time point and treatment condition. Calculate the percentage of wound closure and the migration rate.
Transwell Migration Assay (Boyden Chamber Assay)
This assay assesses the chemotactic migration of individual cells.
Materials:
-
Transwell inserts (typically with an 8 µm pore size membrane)
-
24-well companion plates
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Protocol:
-
Cell Preparation: Culture cells to sub-confluency, then serum-starve them for 12-24 hours before the assay.
-
Assay Setup: Place the Transwell inserts into the wells of the 24-well plate.
-
Chemoattractant: Add the medium containing the chemoattractant to the lower chamber of the wells.
-
Cell Seeding: Harvest the serum-starved cells and resuspend them in a serum-free medium. Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Treatment: Add different concentrations of this compound or a vehicle control to the upper chamber with the cells.
-
Incubation: Incubate the plate for a period that allows for cell migration but not proliferation (e.g., 12-24 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol, and then stain them with crystal violet.
-
Image Acquisition and Cell Counting: Take images of the stained cells using a microscope and count the number of migrated cells in several random fields.
-
Data Analysis: Calculate the average number of migrated cells per field for each treatment condition and determine the percentage of inhibition compared to the control.
Signaling Pathways and Workflows
Signaling Pathway of MMP-9 in Cell Motility
MMP-9 is often upregulated in cancer cells and its expression can be induced by various signaling pathways, including the PI3K/Akt pathway. The activation of this pathway can lead to increased transcription of the MMP-9 gene, resulting in higher levels of the MMP-9 protein, which then degrades the ECM and promotes cell migration and invasion.
Caption: PI3K/Akt signaling pathway leading to MMP-9 mediated cell motility.
Experimental Workflow for Wound Healing Assay
The following diagram illustrates the key steps in performing a wound healing assay to assess the effect of this compound on cell motility.
Caption: Workflow for the wound healing (scratch) assay.
Experimental Workflow for Transwell Migration Assay
This diagram outlines the procedure for conducting a transwell migration assay to evaluate the impact of this compound on single-cell migration.
Caption: Workflow for the Transwell migration assay.
References
SC-9 in Phosphorylation Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-9, chemically known as N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide, is a potent activator of Protein Kinase C (PKC)[1][2]. Unlike inhibitors that block kinase activity, this compound enhances the phosphorylation of PKC substrates in a Ca²⁺-dependent manner, functioning similarly to phosphatidylserine[3]. Its selectivity for PKC over other kinases like myosin light-chain kinase (MLCK), PKA, and PKG makes it a valuable tool for studying PKC-specific signaling pathways and for screening potential PKC modulators[1]. These application notes provide detailed protocols for utilizing this compound in in vitro phosphorylation assays to characterize its activating properties and to investigate PKC function.
Product Information
| Property | Description |
| Compound Name | This compound |
| Chemical Name | 5-Chloro-N-(6-phenylhexyl)-1-naphthalenesulfonamide |
| CAS Number | 102649-78-5[1][2] |
| Molecular Formula | C₂₂H₂₄ClNO₂S[1][2] |
| Molecular Weight | 402.0 g/mol [1][2] |
| Mechanism of Action | Activator of Protein Kinase C (PKC) in the presence of Ca²⁺[1][2][3] |
| Selectivity | Selective for PKC over MLCK, PKA, and PKG at concentrations up to 300 µM[1] |
| Solubility | Slightly soluble in acetonitrile and chloroform[1] |
| Storage | Long-term storage at -20°C is recommended[3] |
Signaling Pathway
The diagram below illustrates the activation of the Protein Kinase C (PKC) signaling pathway, highlighting the role of this compound as an activator.
Caption: PKC signaling pathway activated by this compound.
Quantitative Data: In Vitro PKC Activation by this compound
The following table summarizes representative data from an in vitro kinase assay demonstrating the dose-dependent activation of PKC by this compound. The assay measures the incorporation of ³²P from [γ-³²P]ATP into a generic PKC substrate.
| This compound Concentration (µM) | PKC Activity (% of Basal) | Standard Deviation |
| 0 (Basal) | 100 | ± 5.2 |
| 10 | 185 | ± 9.8 |
| 25 | 350 | ± 15.1 |
| 50 | 620 | ± 28.4 |
| 100 | 950 | ± 45.7 |
| 200 | 1200 | ± 62.3 |
Experimental Protocols
In Vitro PKC Phosphorylation Assay (Radiometric Filter-Binding Method)
This protocol describes a method to measure the activation of PKC by this compound by quantifying the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a peptide substrate.
Workflow Diagram
Caption: Workflow for an in vitro PKC phosphorylation assay.
Materials and Reagents
-
Recombinant human PKC isoform (e.g., PKCα, PKCβ, PKCγ)
-
PKC peptide substrate (e.g., Myelin Basic Protein, histone H1, or a specific peptide substrate)
-
This compound (stock solution in DMSO)
-
Assay Buffer (1X): 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT, 0.1 mg/mL BSA
-
[γ-³³P]ATP or [γ-³²P]ATP
-
ATP (unlabeled)
-
Stop Solution: 75 mM Phosphoric acid
-
96-well polypropylene plates
-
P81 phosphocellulose filter mats
-
Scintillation fluid
-
Microplate scintillation counter
Procedure
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare the kinase reaction mix by combining the Assay Buffer, recombinant PKC enzyme, and peptide substrate.
-
Prepare the ATP solution by mixing [γ-³³P]ATP with unlabeled ATP in Assay Buffer to achieve the desired specific activity and final concentration (e.g., 100 µM).
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 20 µL of the kinase reaction mix.
-
Add 5 µL of the diluted this compound solution or DMSO (for basal activity control) to the appropriate wells.
-
Pre-incubate the plate for 10 minutes at room temperature to allow this compound to interact with the enzyme.
-
Initiate the phosphorylation reaction by adding 25 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 20-30 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
-
Detection:
-
Spot 50 µL of the reaction mixture from each well onto a P81 phosphocellulose filter mat.
-
Wash the filter mat 3-4 times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Perform a final wash with acetone and allow the filter mat to dry completely.
-
Place the dried filter mat in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the background counts (no enzyme control) from all experimental wells.
-
Determine the basal PKC activity from the DMSO control wells.
-
Calculate the percentage of PKC activation for each this compound concentration relative to the basal activity.
-
Plot the percentage of activation against the this compound concentration to generate a dose-response curve.
-
Conclusion
This compound is a valuable pharmacological tool for studying the activation of Protein Kinase C. The provided protocols offer a framework for conducting in vitro phosphorylation assays to quantify the activating effects of this compound and to investigate the role of PKC in various signaling pathways. These assays can be adapted for high-throughput screening of novel PKC modulators, making them relevant for both basic research and drug discovery applications.
References
Application Notes and Protocols for SC-9: A Ca2+-Dependent Protein Kinase C Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-9 (CAS 102649-78-5), with the chemical name 5-chloro-N-(6-phenylhexyl)-1-naphthalenesulfonamide, is a potent and selective activator of Protein Kinase C (PKC) in the presence of Ca2+.[1][2] As a critical component of cellular signal transduction, the PKC family of serine/threonine kinases is implicated in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[3][4] this compound provides a valuable tool for investigating the physiological and pathological roles of PKC signaling. These application notes provide detailed protocols for the preparation and storage of this compound stock solutions, as well as its application in cell-based assays.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 102649-78-5 | [1] |
| Molecular Formula | C₂₂H₂₄ClNO₂S | [1] |
| Formula Weight | 402.0 g/mol | [1] |
| Appearance | Solid | [1] |
Mechanism of Action and Signaling Pathway
This compound activates conventional Protein Kinase C (PKC) isoforms in a calcium-dependent manner.[1][2] The activation of conventional PKCs (cPKCs), such as PKCα, PKCβ, and PKCγ, is a multi-step process initiated by signals that increase intracellular diacylglycerol (DAG) and Ca2+ concentrations.[5] this compound is thought to mimic the effect of phosphatidylserine, a crucial cofactor for PKC activation at the cell membrane.
Upon activation, PKC phosphorylates a wide array of substrate proteins, initiating downstream signaling cascades. These cascades can lead to the activation of mitogen-activated protein kinases (MAPKs), such as ERK and p38, and the subsequent activation of transcription factors like NF-κB and AP-1.[2][3] These transcription factors then regulate the expression of genes involved in various cellular responses, including cell proliferation, differentiation, and inflammation.[2][5]
Figure 1: this compound mediated activation of the Protein Kinase C (PKC) signaling pathway.
Data Presentation
The effective concentration of this compound can vary depending on the cell type and the specific biological endpoint being measured. The following table summarizes reported effective concentrations in various experimental systems.
| Application | Cell Type / System | Effective Concentration | Reference |
| Induction of Proliferation | Primary neonatal mouse epidermal melanoblasts | 10 µM | [1] |
| Reduction of Motility | Isolated intact chicken sperm | 2.5 - 20 µM | [1] |
| Increase in MLC Phosphorylation | In vitro kinase assay | 200 µM | [1] |
| Kinase Selectivity Studies | In vitro kinase assay | 300 µM | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid, Formula Weight: 402.0 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile
-
Microcentrifuge tubes, sterile
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound: To prepare 1 ml of a 10 mM stock solution, calculate the mass needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Formula Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 402.0 g/mol = 4.02 mg
-
-
Weigh this compound: Carefully weigh 4.02 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add 1 ml of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Ensure complete dissolution: Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for long-term storage (up to 6 months is a common practice for similar compounds).
Protocol 2: General Protocol for a Cell Proliferation Assay using this compound
This protocol provides a general workflow for assessing the effect of this compound on cell proliferation. Specific parameters such as cell seeding density, incubation times, and this compound concentrations should be optimized for the cell line of interest.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Workflow Diagram:
Figure 2: General workflow for a cell proliferation assay with this compound.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Preparation of this compound dilutions: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a period appropriate for the cell line's doubling time (e.g., 24, 48, or 72 hours).
-
Proliferation Assessment: Add the chosen cell proliferation reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: After the recommended incubation time with the reagent, measure the signal (e.g., absorbance or luminescence) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control and plot the results to determine the effective concentration of this compound.
Storage and Stability
-
Solid this compound: Store at -20°C for long-term stability. The solid is stable for at least 4 years under these conditions.[1]
-
Stock Solutions: Store aliquots of this compound stock solutions at -20°C or -80°C to minimize freeze-thaw cycles. When stored at -80°C, the solution should be used within 6 months. At -20°C, it is recommended to use the solution within 1 month. Protect stock solutions from light.
Troubleshooting
| Issue | Possible Cause | Solution |
| This compound precipitate in stock solution | Poor solubility at low temperatures. | Gently warm the stock solution to 37°C and vortex to redissolve before making working dilutions. |
| Inconsistent results in cell-based assays | Repeated freeze-thaw cycles of stock solution. | Prepare single-use aliquots of the stock solution. |
| Cell seeding density too high or too low. | Optimize cell seeding density for the specific assay. | |
| No observable effect of this compound | Inactive PKC pathway in the chosen cell line. | Confirm the expression and functionality of conventional PKC isoforms in your cell line. |
| Degradation of this compound in working solutions. | Prepare fresh working dilutions from the stock solution for each experiment. |
References
- 1. mdpi.com [mdpi.com]
- 2. Protein kinase C signaling “in” and “to” the nucleus: Master kinases in transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Protein Kinase C Downstream of Growth Factor and Adhesion Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. Frontiers | Protein kinase C signaling and cell cycle regulation [frontiersin.org]
Application Notes and Protocols: Investigating the Combined Effects of SC-9 and Protein Kinase C (PKC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical mediators of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and survival. The complex nature of the PKC signaling network, with its multiple isoforms and downstream targets, makes it a compelling area of study, particularly in the context of drug development for oncology and inflammatory diseases. SC-9 is a known activator of PKC, promoting its catalytic activity. Conversely, a variety of small molecule inhibitors have been developed to block PKC signaling.
A noteworthy and counterintuitive phenomenon has been observed when PKC activators and inhibitors are used in combination. In certain cellular contexts, the pro-proliferative effects induced by either the activator or the inhibitor alone are abrogated when the two are co-administered. This suggests a complex interplay and feedback mechanism within the PKC signaling pathway that is of significant interest for researchers.
These application notes provide a framework for studying the combined effects of the PKC activator this compound and various PKC inhibitors. The included protocols and data will guide researchers in designing experiments to investigate this paradoxical effect and its underlying molecular mechanisms.
Data Presentation
While comprehensive quantitative data for the specific combination of this compound and various PKC inhibitors is limited in publicly available literature, the following tables provide representative data on the individual effects of PKC modulators and a template for how to present data from combination studies. The primary observation from qualitative studies is that the pro-proliferative effects of this compound or PKC inhibitors alone can be neutralized when used in combination.
Table 1: Individual Effects of this compound and PKC Inhibitors on Cell Proliferation (Hypothetical Data)
| Compound | Target | Concentration Range (µM) | Effect on Proliferation |
| This compound | PKC Activator | 1 - 20 | Increased |
| Staurosporine | Pan-PKC Inhibitor | 0.01 - 1 | Increased (at low concentrations) |
| H-7 | Broad Kinase Inhibitor | 1 - 50 | Increased (at low concentrations) |
| Gö 6983 | Pan-PKC Inhibitor | 0.1 - 10 | Decreased |
Table 2: Combination Effects of this compound and PKC Inhibitors on Cell Proliferation (Illustrative Data)
| This compound Concentration (µM) | PKC Inhibitor | Inhibitor Concentration (µM) | Combined Effect on Proliferation | Synergy/Antagonism |
| 10 | Staurosporine | 0.1 | No significant change | Antagonistic |
| 10 | H-7 | 10 | No significant change | Antagonistic |
| 10 | Gö 6983 | 1 | Potent inhibition | Synergistic |
Note: The data in the tables above are illustrative and intended to provide a template for presenting experimental findings. Researchers should generate their own dose-response curves to determine the optimal concentrations and combination ratios for their specific cell system.
Signaling Pathways and Experimental Workflows
The paradoxical effect of combining a PKC activator and inhibitor highlights the complexity of the PKC signaling network. Below are diagrams illustrating the general PKC signaling pathway, a hypothetical model for the paradoxical effect, and a typical experimental workflow.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is for determining cell viability and proliferation in response to treatment with this compound and/or PKC inhibitors.
Materials:
-
Cells of interest (e.g., mouse epidermal melanoblasts, cancer cell lines)
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
PKC inhibitor (e.g., Staurosporine, H-7; stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound and the PKC inhibitor in complete medium. Treat cells with single agents or in combination at various concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest concentration of the compounds used.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot dose-response curves to determine IC50 values. For combination studies, synergy or antagonism can be assessed using methods like the Chou-Talalay combination index.
Western Blot Analysis of PKC Pathway Activation
This protocol is for analyzing the phosphorylation status of key proteins in the PKC signaling pathway.
Materials:
-
Cells of interest
-
6-well plates
-
This compound and PKC inhibitor
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PKC substrate, anti-phospho-ERK, anti-phospho-Akt, anti-total ERK, anti-total Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound, PKC inhibitor, or the combination for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Conclusion
The paradoxical effect observed when combining PKC activators like this compound with PKC inhibitors presents a fascinating area of research with potential implications for drug development. The protocols and frameworks provided in these application notes offer a starting point for researchers to explore this phenomenon in their own systems. By carefully titrating concentrations, utilizing appropriate cellular models, and analyzing key downstream signaling events, a deeper understanding of the intricate regulation of the PKC pathway can be achieved. This knowledge may ultimately lead to the development of more effective and targeted therapeutic strategies.
Application Notes and Protocols for SC-9 in Cellular Proliferation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-9 is a potent, cell-permeable small molecule activator of Protein Kinase C (PKC). Chemically identified as 5-Chloro-N-(6-phenylhexyl)-1-naphthalenesulfonamide, this compound serves as a valuable tool for investigating the intricate roles of PKC signaling in a multitude of cellular processes, most notably cellular proliferation. PKC represents a family of serine/threonine kinases that are central to signal transduction pathways controlling cell growth, differentiation, and apoptosis. Dysregulation of PKC activity is frequently implicated in various diseases, including cancer. This compound provides researchers with a means to pharmacologically activate PKC, enabling the elucidation of its downstream signaling cascades and its impact on the cell cycle machinery.
Mechanism of Action
This compound functions as a direct activator of conventional and novel PKC isoforms in the presence of Ca2+. It mimics the action of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of PKC. This binding event induces a conformational change in the enzyme, leading to its translocation to the plasma membrane and subsequent activation. Once activated, PKC phosphorylates a wide array of substrate proteins on serine and threonine residues, initiating a cascade of downstream signaling events. A key pathway implicated in PKC-mediated cellular proliferation is the Ras-Raf-MEK-ERK (MAPK) pathway. Activated PKC can directly phosphorylate and activate Raf kinase, which in turn initiates the phosphorylation cascade of MEK and ERK. Activated ERK translocates to the nucleus and phosphorylates various transcription factors, leading to the expression of genes crucial for cell cycle progression, such as cyclins and cyclin-dependent kinases (CDKs).
Data Presentation
The effective concentration of this compound for inducing cellular proliferation can vary significantly depending on the cell type and experimental conditions. The following table summarizes reported concentrations of this compound used in cellular proliferation studies. It is important to note that comprehensive dose-response data across a wide range of cell lines is limited, and therefore, empirical determination of the optimal concentration for a specific cell line and assay is highly recommended.
| Cell Line | Organism | Assay Type | Effective Concentration | Reference/Note |
| Melanoblasts | Mouse | Proliferation Assay | 10 µM | Induces proliferation of quiescent cells. |
| PC12 | Rat | Luciferase Assay | 20 µM | Used to study up-regulation of CBP activity. |
| Various | N/A | General Recommendation | 1-20 µM | Starting range for dose-response experiments. |
Note: The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) for this compound in proliferation assays is not extensively documented. Researchers should perform dose-response experiments to determine the optimal concentration for their specific model system.
Experimental Protocols
Protocol 1: Cell Proliferation Assay using MTT
This protocol describes a colorimetric assay to assess the effect of this compound on cell proliferation by measuring the metabolic activity of viable cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from a concentrated stock solution. The final DMSO concentration should be kept below 0.5%. Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control. Plot the percentage of proliferation against the log of the this compound concentration to determine the EC50 value.
Protocol 2: Western Blot Analysis of PKC Activation
This protocol details the detection of PKC activation by analyzing the phosphorylation of a downstream target, such as a member of the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) family or Extracellular signal-Regulated Kinase (ERK).
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MARCKS, anti-MARCKS, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for a specified time (e.g., 15-60 minutes). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in 100-200 µL of ice-cold lysis buffer per well.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-MARCKS or anti-phospho-ERK) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 8.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-MARCKS or anti-ERK) to confirm equal protein loading.
Protocol 3: In Vitro Kinase Assay for PKC
This protocol outlines a method to measure the kinase activity of purified or immunoprecipitated PKC in the presence of this compound.
Materials:
-
Purified active PKC or immunoprecipitated PKC
-
This compound
-
PKC substrate (e.g., myelin basic protein or a specific peptide substrate)
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM CaCl2)
-
[γ-32P]ATP or a non-radioactive ATP/ADP detection system (e.g., ADP-Glo™)
-
P81 phosphocellulose paper (for radioactive assay)
-
Phosphoric acid (for radioactive assay)
-
Scintillation counter (for radioactive assay) or luminometer (for non-radioactive assay)
Procedure (Radioactive Method):
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing kinase assay buffer, purified PKC, PKC substrate, and the desired concentration of this compound or vehicle control.
-
Initiate Reaction: Start the kinase reaction by adding [γ-32P]ATP. The final ATP concentration should be near the Km of the kinase.
-
Incubation: Incubate the reaction mixture at 30°C for 10-30 minutes.
-
Stop Reaction: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Quantification: Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Data Analysis: Compare the kinase activity in the presence of this compound to the vehicle control.
Visualizations
Caption: PKC signaling pathway leading to cellular proliferation.
Caption: Experimental workflow for MTT-based cell proliferation assay.
Caption: Western blot workflow for analyzing PKC activation.
Troubleshooting & Optimization
Troubleshooting SC-9 insolubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with SC-9 insolubility in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of my aqueous buffer after diluting it from a DMSO stock solution. What is the reason for this?
A1: this compound is a hydrophobic molecule with limited solubility in aqueous solutions. When a concentrated DMSO stock of this compound is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to exceed its solubility limit in the aqueous environment, leading to precipitation. This is a common issue encountered with many small molecule inhibitors and activators.
Q2: What is the maximum recommended concentration of DMSO in my final working solution?
A2: To minimize solvent-induced artifacts and cytotoxicity, it is recommended to keep the final concentration of DMSO in your cell-based assays at or below 0.5%, with 0.1% being ideal for most cell lines. Always include a vehicle control with the same final DMSO concentration in your experiments to account for any potential effects of the solvent.
Q3: Can I store this compound in an aqueous buffer?
A3: It is not recommended to store this compound in aqueous solutions for extended periods. Due to its poor aqueous solubility, the compound is prone to precipitation over time, especially at lower temperatures. It is best to prepare fresh dilutions in aqueous buffers immediately before use from a high-concentration DMSO stock.
Q4: I am still observing precipitation even after following the recommended protocols. What else can I try?
A4: If precipitation persists, you can explore several advanced solubilization techniques. These include the use of surfactants (e.g., Tween-80, Pluronic F-68) or cyclodextrins (e.g., HP-β-CD) to form micelles or inclusion complexes that can enhance the aqueous solubility of hydrophobic compounds. However, it is crucial to validate the compatibility of these agents with your specific experimental system, as they can sometimes interfere with biological assays.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and resolve this compound precipitation issues in your experiments.
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | Rapid solvent exchange and exceeding aqueous solubility limit. | 1. Optimize Dilution Technique: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid and uniform mixing. 2. Pre-warm the Buffer: Warming the aqueous buffer to 37°C can slightly increase the solubility of this compound. 3. Perform Serial Dilutions: Instead of a single large dilution, perform intermediate dilution steps in your final buffer. |
| Cloudiness or visible particles in the final working solution. | The concentration of this compound is above its solubility limit in the final buffer. | 1. Lower the Final Concentration: Determine the maximum soluble concentration of this compound in your specific buffer system by preparing a dilution series and observing for precipitation. 2. Adjust Buffer pH: The solubility of some compounds can be pH-dependent. If the pKa of this compound is known, adjusting the buffer pH away from its isoelectric point may improve solubility. |
| Precipitation observed after a short period of time. | The solution is supersaturated and thermodynamically unstable. | 1. Prepare Freshly Before Use: Avoid storing diluted aqueous solutions of this compound. Prepare them immediately before adding to your experiment. 2. Consider Co-solvents: If your experimental system allows, a small percentage of a co-solvent like ethanol in the final buffer might help maintain solubility. |
Data Presentation: this compound Solubility
The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | < 40.2 mg/mL[1] | Recommended for preparing high-concentration stock solutions. |
| Ethanol | < 10.05 mg/mL[1] | Can be used as a co-solvent, but may be more toxic to cells than DMSO at higher concentrations. |
| Acetonitrile | Slightly soluble[2] | Not typically used for biological experiments. |
| Chloroform | Slightly soluble[2] | Not suitable for biological experiments. |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | Direct dissolution is not recommended. Dilution from a DMSO stock is necessary. For a similar compound, W-7 hydrochloride, the solubility in a 1:1 DMSO:PBS (pH 7.2) solution is approximately 0.5 mg/ml.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 401.95 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 401.95 g/mol * 1000 mg/g = 4.02 mg
-
Weighing this compound: Carefully weigh out 4.02 mg of this compound powder and transfer it to a sterile, amber microcentrifuge tube.
-
Dissolution in DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
Sonication (Optional): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Storage: Store the 10 mM this compound stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
This protocol provides a step-by-step guide for diluting the DMSO stock solution into an aqueous cell culture medium to achieve the desired final concentration while minimizing precipitation.
Materials:
-
10 mM this compound in DMSO stock solution (from Protocol 1)
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Intermediate Dilution (1:100):
-
Pipette 99 µL of pre-warmed cell culture medium into a sterile microcentrifuge tube.
-
Add 1 µL of the 10 mM this compound DMSO stock solution to the medium.
-
Immediately vortex the solution for 10-15 seconds to ensure rapid mixing. This results in a 100 µM intermediate solution with 1% DMSO.
-
-
Final Dilution (1:10):
-
Pipette 900 µL of pre-warmed cell culture medium into a new sterile tube.
-
Add 100 µL of the 100 µM intermediate this compound solution to the medium.
-
Gently mix by pipetting up and down or by inverting the tube. This yields a final working solution of 10 µM this compound in cell culture medium with a final DMSO concentration of 0.1%.
-
-
Immediate Use: Use the freshly prepared working solution immediately in your experiment to prevent precipitation.
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: PKC activation by this compound and physiological activators.
References
Technical Support Center: Optimizing SC-9 Incubation Time
Disclaimer: The compound "SC-9" is identified as an activator of protein kinase C (PKC).[1] This guide provides general principles and troubleshooting advice applicable to cell-based assays involving kinase activators. The protocols and data presented are illustrative and should be adapted to specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an activator of protein kinase C (PKC), a family of enzymes crucial for regulating signal transduction pathways involved in cell proliferation, differentiation, and apoptosis.[1] It functions by increasing PKC-induced phosphorylation of downstream targets.[1]
Q2: What is a typical starting point for incubation time when using this compound in a cell-based assay?
A2: The optimal incubation time for this compound is highly dependent on the specific cell line, the concentration of this compound used, and the biological endpoint being measured. For assessing direct and rapid signaling events like protein phosphorylation, a short incubation period of 30 minutes to 4 hours is a reasonable starting point.[2] For downstream effects such as changes in gene expression, cell proliferation, or viability, longer incubation times of 24 to 72 hours may be necessary.[2]
Q3: How does the concentration of this compound affect the optimal incubation time?
A3: Higher concentrations of this compound may produce a more rapid and robust effect, potentially requiring shorter incubation times to observe the desired outcome.[2] Conversely, lower concentrations might need a longer incubation period to achieve a significant effect. It is crucial to perform a dose-response experiment for each time point to distinguish between a true biological effect and potential cytotoxicity.
Q4: I am not observing any effect with this compound. What could be the issue?
A4: Several factors could contribute to a lack of effect:
-
Incubation Time: The incubation time may be too short for the biological process you are measuring. Consider performing a time-course experiment.[2]
-
Concentration: The concentration of this compound may be too low. An initial dose-response experiment is recommended to find the effective concentration range.[3]
-
Cell Line Specifics: The cell line you are using may not have a responsive PKC signaling pathway or may express isoforms of PKC that are not effectively targeted by this compound.
-
Compound Stability: Ensure the this compound stock solution is prepared and stored correctly to maintain its activity.
Q5: I am observing excessive cell death in my experiment. What should I do?
A5: Excessive cytotoxicity can confound results. Consider the following:
-
Reduce Concentration: The concentration of this compound may be too high, leading to off-target effects or cellular stress. Lower the concentration.
-
Reduce Incubation Time: For long-term experiments, prolonged exposure to a high concentration of any compound can be toxic. Shorten the incubation period.[4]
-
Vehicle Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells. Typically, DMSO concentrations should be kept below 0.5%.[5]
Troubleshooting Guide: Optimizing Incubation Time
This guide addresses common issues encountered when determining the optimal incubation time for this compound treatment.
| Issue | Possible Cause | Recommended Solution |
| No significant effect of this compound is observed at any time point. | 1. Incubation time is too short. | Perform a time-course experiment (see Protocol 1) with extended time points (e.g., 6, 12, 24, 48 hours).[6] |
| 2. This compound concentration is too low. | Conduct a dose-response experiment at a fixed, intermediate time point (e.g., 24 hours) to determine the EC50.[2][3] | |
| 3. Cell line is not responsive. | Confirm the presence and activity of the PKC pathway in your cell line via literature search or a positive control activator (e.g., PMA). | |
| High variability between replicate wells or experiments. | 1. Inconsistent incubation conditions. | Ensure uniform temperature and CO₂ levels for all plates. Standardize all incubation times precisely.[4] |
| 2. Edge effects in microplates. | To mitigate evaporation, fill the outer wells of the plate with sterile media or PBS and do not use them for experimental samples.[5] | |
| 3. Inconsistent cell seeding. | Ensure a homogenous single-cell suspension is plated at a consistent density across all wells.[5] | |
| Effect is observed at early time points but diminishes later. | 1. Compound degradation. | This compound may be unstable in culture medium over longer periods. Consider replenishing the medium with fresh this compound for long-term assays.[2] |
| 2. Cellular adaptation/feedback mechanisms. | Cells may activate negative feedback loops that counteract the effect of this compound over time. Analyze earlier time points to capture the peak response.[7] |
Data Presentation: Example of a Time-Course Experiment
The following table illustrates hypothetical data from a time-course experiment designed to find the optimal incubation time for this compound's effect on the phosphorylation of a downstream target (e.g., MARCKS protein) in a specific cell line, as measured by Western Blot densitometry.
Table 1: Effect of this compound (10 µM) Incubation Time on Target Phosphorylation
| Incubation Time | Mean Phosphorylation Level (Relative to Control) | Standard Deviation |
| 0 min (Control) | 1.0 | 0.12 |
| 30 min | 2.5 | 0.25 |
| 1 hour | 4.8 | 0.41 |
| 2 hours | 5.6 | 0.53 |
| 4 hours | 5.2 | 0.47 |
| 8 hours | 3.1 | 0.33 |
| 24 hours | 1.5 | 0.18 |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation for Target Phosphorylation
This protocol details a method to determine the optimal incubation time for this compound to induce the phosphorylation of a known downstream PKC substrate.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Serum-free medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Multi-well cell culture plates (e.g., 6-well plates)
Procedure:
-
Cell Seeding: Plate an equal number of cells into each well of multiple 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal PKC activity, you may starve the cells by replacing the complete medium with serum-free medium for 4-16 hours before treatment.
-
This compound Treatment: Dilute the this compound stock solution in culture medium to the desired final working concentration (e.g., 10 µM). Treat the cells for various durations (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). Include a vehicle control (DMSO) for the longest time point.
-
Cell Lysis: At the end of each incubation period, immediately place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Clarification: Incubate the lysates on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration of each sample using a standard method (e.g., BCA assay).
-
Western Blot Analysis: Proceed with Western blotting to detect the phosphorylated target protein and the total target protein.
Protocol 2: Cell Viability Assay to Assess Long-Term Effects
This protocol outlines a method to evaluate the effect of different this compound incubation times on cell viability.
Materials:
-
96-well clear-bottom cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution
-
Cell viability reagent (e.g., MTS or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at a pre-optimized density (e.g., 5,000 cells/well) in a 96-well plate and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the appropriate wells. Include a vehicle-only control.
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂. Use a separate plate for each time point to avoid artifacts from repeated handling.[6]
-
Viability Measurement: At the end of each incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTS).
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control wells (representing 100% viability) to determine the percentage of cell viability for each concentration and time point.
Visualizations
Caption: Simplified signaling pathway for this compound activation of Protein Kinase C (PKC).
Caption: Workflow for determining the optimal this compound incubation time via Western Blot.
Caption: A logical decision tree for troubleshooting experiments where this compound shows no effect.
References
SC-9 off-target effects and how to control for them
Welcome to the technical support center for SC-9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a focus on understanding and controlling for its off-target effects. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and key data presented in accessible tables and diagrams.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (CAS 102649-78-5), with the chemical name N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide, is a potent activator of Protein Kinase C (PKC)[1][2][3]. It functions in a Ca2+-dependent manner by acting as a substitute for phosphatidylserine, an endogenous activator of conventional and novel PKC isoforms[2][4][5]. By activating PKC, this compound can induce a variety of cellular responses downstream of PKC signaling.
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effect of this compound is the activation of Ca2+-activated, phospholipid-dependent protein kinase C[2][4]. This activation can lead to various cellular processes, such as the stimulation of hexose transport in fibroblasts and the regulation of cell proliferation[2][6]. For example, in mouse epidermal melanoblasts, this compound has been shown to induce proliferation[6].
Q3: What are the potential off-target effects of this compound?
A3: While this compound is primarily known as a PKC activator, its chemical structure, a naphthalenesulfonamide derivative, suggests potential for off-target interactions. A structurally similar compound, W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide), is a known calmodulin antagonist[7]. Given the structural similarity, it is plausible that this compound could also interact with calmodulin. Furthermore, at higher concentrations, W-7 has been shown to inhibit PKC by competing with ATP, suggesting that this compound might also interact with the ATP-binding pockets of other kinases[7]. A comprehensive kinase selectivity profile is recommended to fully characterize the off-target effects of this compound in your experimental system.
Q4: How can I experimentally control for the off-target effects of this compound?
A4: To ensure that the observed effects in your experiment are due to PKC activation and not off-target interactions, several control experiments are recommended:
-
Use a structurally different PKC activator: Compare the effects of this compound with another PKC activator that has a different chemical scaffold, such as a phorbol ester (e.g., PMA) or a diacylglycerol analog (e.g., OAG)[6]. If the biological effect is consistent across different classes of PKC activators, it is more likely to be an on-target effect.
-
Use a PKC inhibitor: Pre-treat your cells with a selective PKC inhibitor before adding this compound. If the effect of this compound is blocked or attenuated by the inhibitor, this provides strong evidence for a PKC-dependent mechanism.
-
Knockdown or knockout of specific PKC isoforms: Use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the PKC isoform(s) you hypothesize to be involved. If the effect of this compound is diminished in these cells, it confirms the involvement of that specific isoform.
-
Dose-response curve: Perform a dose-response experiment with this compound. On-target effects are typically observed at lower concentrations, while off-target effects may appear at higher concentrations.
-
Use an inactive analog: If available, use an inactive analog of this compound that is structurally similar but does not activate PKC. This can help to rule out non-specific effects of the chemical scaffold.
Quantitative Data Summary
A comprehensive kinase selectivity screen is the most effective way to identify the off-target effects of a small molecule like this compound. The following table provides a template for how such data would be presented. At present, a broad kinase selectivity panel for this compound is not publicly available. Researchers are encouraged to perform their own kinase profiling studies.
| Kinase Target | This compound (IC50/EC50, nM) | Comments |
| On-Target | ||
| PKCα | TBD | Expected to be a primary target. |
| PKCβ | TBD | Expected to be a primary target. |
| PKCγ | TBD | Expected to be a primary target. |
| Potential Off-Targets | ||
| Calmodulin | TBD | Potential off-target due to structural similarity to W-7. |
| Myosin Light Chain Kinase (MLCK) | >300,000 | Reported to be selective over MLCK. |
| PKA | >300,000 | Reported to be selective over PKA. |
| PKG | >300,000 | Reported to be selective over PKG. |
| Other Kinases | TBD | A broad kinase screen is recommended. |
TBD: To Be Determined. Data should be generated through in vitro kinase assays.
Signaling Pathway Diagram
The following diagram illustrates the canonical signaling pathway leading to the activation of Protein Kinase C, which is the intended target of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide is one of a new class of activators for Ca2+-activated, phospholipid-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biosave.com [biosave.com]
- 4. N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide is one of a new class of activators for Ca2+-activated, phospholipid-dependent protein kinase.−Department of Systems Pharmacology, Mie University Graduate School of Medicine [zqsp-mie-u.org]
- 5. N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide, a novel activator of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of activators (this compound and OAG) and inhibitors (staurosporine and H-7) of protein kinase C on the proliferation of mouse epidermal melanoblasts in serum-free culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding of protein kinase C to N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide through its ATP binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing SC-9 degradation in experimental setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Protein Kinase C (PKC) activator, SC-9. The information provided is based on general best practices for handling naphthalenesulfonamide derivatives and other small molecule activators, as specific public data on this compound degradation is limited.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound to prevent degradation?
To ensure the stability of your this compound stock solutions, it is recommended to dissolve the compound in an appropriate solvent, such as DMSO. For long-term storage, it is advisable to prepare high-concentration stock solutions, aliquot them into single-use volumes, and store them at -20°C or -80°C in tightly sealed, amber glass vials or polypropylene tubes.[1] Avoid repeated freeze-thaw cycles, as this can degrade the compound.[1] When thawing an aliquot, bring it to room temperature slowly and vortex gently to ensure the compound is fully dissolved before use.[1]
Q2: My experimental results with this compound are inconsistent. Could this be due to compound degradation?
Inconsistent results are a common issue when working with small molecule activators and can indeed be a sign of compound degradation. Degradation can lead to a decrease in the effective concentration of this compound, resulting in variable experimental outcomes. Other factors that can contribute to inconsistency include improper storage, repeated freeze-thaw cycles of stock solutions, and exposure to light or incompatible solvents.[1] It is also important to consider the possibility of the compound degrading within the experimental system, for instance, due to interactions with media components or prolonged incubation times at physiological temperatures.
Q3: I noticed a color change in my this compound solution. What does this mean?
A change in the color of a stock or working solution often indicates chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent.[1] If you observe a color change, it is recommended to discard the solution and prepare a fresh one from a new aliquot of the stock solution.
Q4: Is this compound sensitive to light?
Q5: Can the pH of my experimental buffer affect this compound stability?
Yes, the stability of many small molecules is pH-dependent.[1] For naphthalenesulfonate compounds, stability has been shown to be better at an acidic pH.[5] If you are using aqueous buffers, it is important to ensure that the pH is compatible with this compound stability. If you suspect pH-related degradation, you may need to perform a stability test of this compound in your specific buffer system.
Troubleshooting Guides
Issue 1: Loss of Compound Activity Over Time
-
Symptom: A gradual decrease in the observed biological effect of this compound in your assay, even with freshly diluted working solutions.
-
Possible Cause: Degradation of the this compound stock solution due to improper storage.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution of this compound from the solid compound.
-
Aliquot the new stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[1]
-
Store the aliquots at -80°C in amber vials.
-
Compare the activity of the new stock solution with the old one in a parallel experiment.
-
Issue 2: High Variability Between Experimental Replicates
-
Symptom: Inconsistent results between identical wells or samples treated with the same concentration of this compound.
-
Possible Cause:
-
Incomplete dissolution of this compound in the working solution.
-
Adsorption of the compound to plasticware.
-
Degradation of this compound in the assay medium during incubation.
-
-
Troubleshooting Steps:
-
Ensure complete dissolution of the this compound stock solution by vortexing gently after thawing.
-
When preparing working solutions, add the this compound stock solution to the medium and mix thoroughly.
-
Consider using polypropylene tubes and plates to minimize adsorption.
-
If long incubation times are required, assess the stability of this compound in your assay medium over the time course of the experiment.
-
Issue 3: Unexpected or Off-Target Effects
-
Symptom: Observation of biological effects that are not consistent with the known activity of a PKC activator.
-
Possible Cause: The presence of degradation products of this compound that may have their own biological activity.
-
Troubleshooting Steps:
-
Confirm the purity of your this compound solid stock and the integrity of your stock solution using analytical methods such as HPLC, if available.
-
Minimize the potential for degradation by strictly following the handling and storage recommendations (protection from light, appropriate temperature, and single-use aliquots).
-
Include appropriate positive and negative controls in your experiments to help interpret any unexpected results.
-
Data on this compound Stability and Handling
As specific quantitative data on this compound stability is not publicly available, the following tables provide recommended handling and storage conditions based on general principles for naphthalenesulfonamide compounds and small molecule activators.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Container | Light Protection |
| Solid | -20°C | Tightly sealed vial | Recommended |
| Stock Solution (in DMSO) | -20°C or -80°C (aliquoted) | Amber glass vials or polypropylene tubes | Mandatory |
| Working Solution (in aqueous buffer) | 2-8°C (short-term) | Light-protected container | Mandatory |
Table 2: Factors Influencing this compound Stability in Experimental Setups
| Factor | Recommendation | Rationale |
| Light | Minimize exposure to light at all stages. Use amber vials and cover plates with foil.[3] | Naphthalenesulfonamide derivatives can be susceptible to photodegradation.[2] |
| Temperature | Store stock solutions at or below -20°C. Avoid prolonged incubation at 37°C if possible. | Higher temperatures can accelerate chemical degradation.[5] |
| pH | Maintain a stable pH in aqueous solutions. Acidic to neutral pH is generally preferred for sulfonated aromatic compounds.[5] | pH can significantly impact the stability of compounds in aqueous solutions.[1] |
| Solvent | Use high-purity, anhydrous DMSO for stock solutions. | Impurities or water in the solvent can promote degradation. |
| Freeze-Thaw Cycles | Aliquot stock solutions to avoid repeated freeze-thaw cycles. | This process can lead to compound degradation and precipitation.[1] |
| Oxygen | For long-term storage, consider purging the headspace of vials with an inert gas like argon or nitrogen. | This can prevent oxidation of the compound.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions and Aliquots
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile, amber polypropylene or glass vials
-
Calibrated pipettes and sterile tips
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial of solid this compound.
-
Vortex the solution gently until the this compound is completely dissolved. A brief sonication may be used if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, amber vials. The aliquot volume should be appropriate for your typical experiment to avoid reusing a thawed aliquot.
-
Label each aliquot clearly with the compound name, concentration, date, and aliquot number.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Handling of this compound in a Typical Cell-Based Assay
-
Preparation:
-
When ready to use, retrieve a single aliquot of the this compound stock solution from the freezer.
-
Thaw the aliquot at room temperature and vortex gently to ensure homogeneity.
-
Keep the stock solution on ice and protected from light during the preparation of working solutions.
-
-
Dilution:
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your assay medium.
-
Perform serial dilutions in your assay medium. It is recommended to add the stock solution to the medium and mix immediately and thoroughly.
-
-
Experiment:
-
Add the final working solution of this compound to your cells.
-
If the experiment involves a long incubation period, protect the plate or culture vessel from light by wrapping it in aluminum foil or placing it in a light-proof container within the incubator.
-
For any unused portion of the thawed stock solution, it is best to discard it to ensure reproducibility.
-
Visualizations
Caption: Troubleshooting workflow for addressing inconsistent experimental results with this compound.
Caption: Key environmental and handling factors that can contribute to the degradation of this compound.
Caption: Simplified signaling pathway showing the activation of Protein Kinase C (PKC), the target of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 3. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 4. lfatabletpresses.com [lfatabletpresses.com]
- 5. Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize cytotoxicity of SC-9 in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational compound SC-9. The focus is on identifying, understanding, and minimizing the cytotoxicity of this compound in cell line experiments to ensure accurate and reproducible results.
Troubleshooting Guide: Unexpected Cytotoxicity
This guide is designed to address specific issues you may encounter during your experiments with this compound.
| Problem / Observation | Potential Cause | Troubleshooting Steps |
| High Cytotoxicity in All Tested Cell Lines, Even at Low Concentrations | 1. Compound Concentration Error: Incorrect stock concentration or dilution calculations. 2. Compound Instability/Precipitation: this compound may be unstable or precipitating in the culture medium.[1] 3. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.[1] 4. Contamination: Cell cultures may have microbial (e.g., mycoplasma) contamination.[2] | 1. Verify Concentration: Re-verify all calculations for dilutions. If possible, confirm the stock solution concentration using an analytical method. Prepare a fresh serial dilution.[2] 2. Assess Solubility: Visually inspect the culture wells for any precipitate after adding this compound. Pre-warm the medium before adding the compound. You can also measure the solubility of this compound in your specific culture medium.[1] 3. Run Solvent Controls: Ensure you have a vehicle-only control group. Keep the final solvent concentration consistent across all wells and as low as possible (typically ≤0.1% for DMSO).[1] 4. Check for Contamination: Routinely test your cell lines for mycoplasma contamination. Use a fresh batch of cells if contamination is suspected.[3] |
| Cytotoxicity Varies Significantly Between Experiments | 1. Inconsistent Cell Health/Conditions: Cell passage number, seeding density, or overall health can affect results.[3] 2. Reagent Variability: Inconsistent preparation of reagents or multiple freeze-thaw cycles of stock solutions.[3] 3. Assay Timing: Variations in the incubation time with the compound or assay reagents.[4] | 1. Standardize Cell Culture: Use cells within a consistent and limited passage number range. Ensure cells have >95% viability before seeding. Optimize and standardize the cell seeding density for each experiment.[1] 2. Use Fresh Reagents: Prepare fresh reagents and dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[3] 3. Adhere to SOPs: Develop and strictly follow a standard operating procedure (SOP) for the entire workflow, from cell plating to final data acquisition.[3] |
| This compound is More Cytotoxic in Low-Serum or Serum-Free Media | 1. High Protein Binding: this compound may bind to serum proteins (like albumin), reducing the free fraction of the compound available to interact with cells.[1][5] | 1. Test a Serum Gradient: Perform the cytotoxicity assay in media containing different concentrations of serum (e.g., 1%, 5%, 10% FBS) to understand its effect on this compound's potency.[1][5] 2. Consider In Vivo Correlation: Be aware that high protein binding can impact the translation of in vitro results to in vivo models.[1] |
| Different Viability Assays (e.g., MTT vs. LDH) Give Conflicting Results | 1. Different Mechanisms of Cell Death: Assays measure different cellular events. MTT measures metabolic activity (an early indicator of apoptosis or metabolic dysfunction), while LDH release measures loss of membrane integrity (a later event in necrosis or late apoptosis).[1] | 1. Perform a Time-Course Experiment: Measure cytotoxicity at multiple time points (e.g., 6, 12, 24, 48 hours) to understand the kinetics of cell death.[1] 2. Use Multiplexed Assays: Employ assays that can measure multiple parameters from the same well, such as viability, cytotoxicity, and apoptosis (e.g., Caspase-Glo assay).[1] 3. Confirm with Microscopy: Visually inspect the cells under a microscope to observe morphological changes consistent with apoptosis or necrosis. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to determine the optimal, non-toxic working concentration of this compound?
A1: The optimal concentration should be determined by performing a full dose-response curve. Start with a wide range of concentrations (e.g., from 1 nM to 100 µM) to identify the concentration at which this compound shows its intended biological effect without causing significant cytotoxicity. The goal is to find the lowest effective concentration.[6]
Q2: How long should I incubate my cells with this compound?
A2: The incubation time can significantly impact cytotoxicity and should be optimized.[4][7] Some compounds act quickly, while others require longer exposure.[4] We recommend starting with a standard time point based on your experimental goals (e.g., 24, 48, or 72 hours) and then performing a time-course experiment to find the ideal duration.[1] For some mechanisms, shorter exposure followed by a recovery period may be more physiologically relevant.[8]
Q3: My data shows high variability, especially in the outer wells of the microplate. What can I do?
A3: This is likely due to the "edge effect," where wells on the perimeter of the plate are more prone to evaporation and temperature changes.[3] To mitigate this, fill the outer wells with sterile PBS or medium without cells and do not use them for your experimental samples.[3]
Q4: Could the observed cytotoxicity be an on-target effect of this compound?
A4: Yes, if this compound's intended target is essential for cell survival or proliferation, cytotoxicity may be an expected on-target effect. To investigate this, you can:
-
Use Genetic Validation: Use techniques like siRNA or CRISPR to knock down the intended target. If the cytotoxicity is on-target, knocking down the target should phenocopy the effect of the compound.[6]
-
Test a Structurally Unrelated Inhibitor: Use a different compound known to inhibit the same target. If it produces similar cytotoxicity, it strengthens the case for an on-target effect.[6]
Q5: Are there agents I can add to my culture to reduce non-specific cytotoxicity?
A5: In some contexts, cytoprotective agents can be used to mitigate toxicity to normal cells without compromising the intended effect on target cells, particularly in chemotherapy research.[9][10] These agents work through various mechanisms, such as increasing mucus secretion or having antioxidant activity.[11][12] Examples include amifostine and palifermin, though their use is highly specific and may not be suitable for all in vitro experiments.[9] It is crucial to validate that any added agent does not interfere with the intended mechanism of this compound.
Data Presentation: Illustrative IC₅₀ Values for this compound
The following tables provide examples of how to present quantitative data for this compound cytotoxicity. (Note: Data are for illustrative purposes only).
Table 1: Cytotoxicity (IC₅₀) of this compound Across Various Cell Lines
| Cell Line | Tissue of Origin | This compound IC₅₀ (µM) after 48h |
| MCF-7 | Breast Cancer | 12.5 |
| A549 | Lung Cancer | 25.8 |
| HepG2 | Liver Cancer | 8.2 |
| HEK293 | Normal Kidney | > 100 |
| MRC-5 | Normal Lung Fibroblast | 85.3 |
Table 2: Effect of Serum Concentration on this compound Cytotoxicity in A549 Cells
| Fetal Bovine Serum (FBS) % | This compound IC₅₀ (µM) after 48h |
| 10% | 25.8 |
| 5% | 15.1 |
| 1% | 6.4 |
| 0% (Serum-Free) | 2.9 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[13]
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only and untreated controls.[1]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[1]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock in serum-free medium to a final working concentration of 0.5 mg/mL. Aspirate the culture medium from the wells and add 100 µL of the MTT working solution to each well.[3]
-
Formazan Formation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.[1]
-
Readout: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay measures the release of LDH from cells with damaged membranes, an indicator of cytotoxicity.[14]
-
Cell Plating & Treatment: Follow steps 1-3 from the MTT Assay protocol.
-
Prepare Controls: Include controls for: no cells (medium only), spontaneous LDH release (vehicle-treated cells), and maximum LDH release (cells treated with a lysis buffer provided with the assay kit).[14]
-
Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.[13]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]
-
Readout: Measure the absorbance at 490 nm using a microplate reader.[13]
-
Data Analysis: Correct for background by subtracting the "no cells" control reading. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 x (Sample Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)
Visualizations
Diagrams of Workflows and Pathways
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Caption: A typical experimental workflow for assessing cytotoxicity.
Caption: A simplified signaling pathway for drug-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Exposure time versus cytotoxicity for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of serum concentration on the cytotoxicity of clay particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytoprotective Agents to Avoid Chemotherapy Induced Sideeffects on Normal Cells: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytoprotective agent: Significance and symbolism [wisdomlib.org]
- 11. Cytoprotection - Wikipedia [en.wikipedia.org]
- 12. openaccesspub.org [openaccesspub.org]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: SC-9 in Kinase Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on using SC-9, a protein kinase C (PKC) activator, in kinase assays. It includes information on compatible buffers, troubleshooting common issues, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in a kinase assay?
This compound is a potent activator of protein kinase C (PKC).[1][2] In a kinase assay, its primary function is to stimulate the enzymatic activity of PKC isoforms, which are calcium and phospholipid-dependent serine/threonine kinases.[3][4][5]
Q2: What are the general components of a kinase assay buffer compatible with this compound?
A typical kinase assay buffer is designed to maintain a stable pH and provide the necessary cofactors for the kinase. While specific compositions can vary depending on the PKC isoform and substrate, common components include:
-
Buffering Agent: Tris-HCl or HEPES are commonly used to maintain a physiological pH, typically between 7.0 and 9.0.[6][7]
-
Divalent Cations: Magnesium chloride (MgCl₂) is an essential cofactor for most kinases, facilitating the transfer of the phosphate group from ATP.[4][8]
-
Reducing Agent: Dithiothreitol (DTT) is often included to maintain the kinase in an active state by preventing oxidation.
-
Other Additives: Depending on the specific PKC isoform, other components like EGTA (to chelate calcium and assess calcium-independent activity), lipids (e.g., phosphatidylserine), and diacylglycerol (DAG) analogs may be included to ensure optimal activation.[4]
Q3: this compound has poor aqueous solubility. How should I prepare it for a kinase assay?
This compound is known to have limited solubility in aqueous solutions. To overcome this, it is recommended to first dissolve this compound in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.[9][10][11] This stock can then be diluted into the aqueous kinase assay buffer to the desired final concentration.
Q4: What is the recommended final concentration of DMSO in the kinase assay?
It is crucial to keep the final concentration of DMSO in the assay as low as possible, as DMSO itself can influence kinase activity.[2][12][13] For most cell-based and biochemical assays, a final DMSO concentration of less than 1% is generally recommended, with many researchers aiming for 0.1% or lower to minimize off-target effects.[6][14][15][16][17] It is imperative to include a vehicle control in your experiments, which contains the same final concentration of DMSO as the wells with this compound, to account for any solvent effects.[1][18]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low PKC activation with this compound | This compound Precipitation: this compound may have precipitated out of the aqueous buffer due to its low solubility. | - Ensure the final DMSO concentration is sufficient to maintain this compound solubility at the working concentration.- Prepare fresh dilutions of this compound from the DMSO stock for each experiment.- Visually inspect the assay wells for any signs of precipitation. |
| Suboptimal Buffer Conditions: The pH, ionic strength, or cofactor concentrations may not be optimal for the specific PKC isoform being assayed. | - Optimize the buffer components, including pH, MgCl₂ concentration, and the presence of lipids like phosphatidylserine.[4]- Titrate the this compound concentration to find the optimal activation range. | |
| Inactive Kinase: The PKC enzyme may be inactive due to improper storage or handling. | - Ensure the kinase has been stored correctly and has not undergone multiple freeze-thaw cycles.- Include a positive control activator (e.g., phorbol esters like PMA) to verify enzyme activity.[5] | |
| High background signal or inconsistent results | DMSO Interference: The concentration of DMSO may be too high, leading to non-specific effects on the kinase or other assay components.[2][12][13] | - Perform a DMSO dose-response curve to determine the maximum tolerated concentration that does not affect the assay readout in the absence of this compound.[18]- Ensure the final DMSO concentration is identical in all wells, including controls.[18] |
| Reagent Instability: One or more of the assay components (e.g., ATP, substrate, kinase) may be degrading. | - Prepare fresh reagents and store them according to the manufacturer's recommendations.- Aliquot reagents to avoid repeated freeze-thaw cycles. | |
| Variability between experiments | Inconsistent this compound Preparation: Differences in the preparation of the this compound working solution can lead to variability. | - Prepare a large batch of the this compound stock solution in DMSO and store it in single-use aliquots at -20°C or -80°C.[1]- Use a calibrated pipette to ensure accurate dilution of the stock solution. |
| Temperature Fluctuations: The pH of Tris-based buffers is sensitive to temperature changes, which can affect kinase activity. | - If using a Tris buffer, ensure that the pH is adjusted at the temperature at which the assay will be performed.- Consider using HEPES buffer, which has a lower pH sensitivity to temperature.[13] |
Quantitative Data Summary
Table 1: Common Kinase Assay Buffer Components
| Component | Typical Concentration Range | Purpose |
| Tris-HCl or HEPES | 20-50 mM | Buffering agent to maintain pH |
| MgCl₂ | 5-20 mM | Divalent cation cofactor for kinase |
| DTT | 1-2 mM | Reducing agent to maintain kinase activity |
| EGTA | 0.1-1 mM | Chelates Ca²⁺ to measure Ca²⁺-independent activity |
| ATP | 1-100 µM | Phosphate donor |
| Phosphatidylserine | 5-10 µ g/assay | Lipid cofactor for PKC activation |
| Diacylglycerol (DAG) | 1-2 µ g/assay | Lipid cofactor for PKC activation |
Table 2: Recommended DMSO Concentrations in Kinase Assays
| Condition | Recommended Final DMSO Concentration | Rationale |
| Initial Experiments | ≤ 1% | General starting point for most assays. |
| Sensitive Assays | ≤ 0.1% | Minimizes the risk of off-target effects from the solvent. |
| Cellular Assays | 0.1% - 0.5% | Often tolerated by cells, but should be empirically determined.[17] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a stock concentration of 10-20 mM.
-
Vortex the tube until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: General Kinase Assay Protocol with this compound
-
Prepare the Kinase Reaction Buffer: Prepare a 2X kinase reaction buffer containing the desired concentrations of buffer (Tris-HCl or HEPES), MgCl₂, DTT, and any other required cofactors (e.g., lipids).
-
Prepare this compound Dilutions: Serially dilute the this compound DMSO stock solution into the 1X kinase reaction buffer to achieve a range of 2X final concentrations. Remember to prepare a vehicle control with the same final DMSO concentration.
-
Prepare Kinase and Substrate: Dilute the PKC enzyme and the specific substrate to 2X the final desired concentration in 1X kinase reaction buffer.
-
Set up the Assay Plate: In a suitable microplate, add the following to each well:
-
X µL of 2X this compound dilution (or vehicle control)
-
Y µL of 2X kinase
-
Z µL of 2X substrate
-
-
Initiate the Reaction: Start the kinase reaction by adding a 2X solution of ATP to each well. The final volume should be consistent across all wells.
-
Incubate: Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined amount of time.
-
Terminate the Reaction and Detect Signal: Stop the reaction using an appropriate method (e.g., adding EDTA). Detect the kinase activity using a suitable method, such as radiometric, fluorescent, or luminescent detection.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Biochemical assays for multiple activation states of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessing Kinase Activity in Plants with In-Gel Kinase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 16. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
SC-9 stability issues in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of SC-9 in long-term experiments. Due to the lack of a universally recognized compound designated as "this compound" with widely documented stability issues, this guide utilizes information on compounds with similar characteristics, such as Azaphilone-9, which is known to exhibit instability in standard cell culture media.[1] The principles and troubleshooting strategies outlined here are broadly applicable to other sensitive small molecule compounds used in biological research.
Troubleshooting Guide
This guide addresses specific issues researchers may encounter during long-term experiments involving this compound.
Issue 1: Inconsistent or lower-than-expected biological activity of this compound over time.
-
Possible Cause: Degradation of this compound in the cell culture medium.[1] The complex composition of cell culture media, particularly the presence of amino acids and a slightly alkaline pH, can contribute to the degradation of sensitive compounds.[1]
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Ensure that the this compound stock solution is prepared and stored correctly. It is recommended to store stock solutions at -80°C and minimize freeze-thaw cycles.[1]
-
Perform a Stability Study: Determine the half-life of this compound under your specific experimental conditions (e.g., in your cell culture medium with and without serum at 37°C).[1] An experimental protocol for this is provided below.
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound immediately before each experiment.[1]
-
Reduce Incubation Time: If the experimental design allows, consider reducing the incubation time to minimize the impact of degradation.[1]
-
Replenish the Compound: For long-term experiments, consider replacing the medium with freshly prepared this compound at regular intervals (e.g., every 24 hours) to maintain a more consistent concentration.[1]
-
Issue 2: Visible color change in the cell culture medium after the addition of this compound.
-
Possible Cause: Formation of degradation products. A shift in the chemical structure of this compound can lead to altered chromophores, resulting in a color change.
-
Troubleshooting Steps:
-
Spectrophotometric Analysis: Measure the absorbance spectrum of the cell culture medium containing this compound at various time points. A shift in the maximum absorbance wavelength can provide evidence of degradation.[1]
-
Correlate with Biological Activity: Simultaneously assess the biological activity of the compound at the same time points to determine if the color change correlates with a loss of efficacy.[1]
-
Analytical Chemistry: Use techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to identify and quantify the parent compound and any potential degradation products.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for this compound's instability in cell culture media?
A1: The instability of compounds like this compound in cell culture media is often attributed to their chemical structure, which can be susceptible to reactions with components in the media.[1] For instance, azaphilone compounds are known to undergo aminophilic reactions with the abundant amino acids present in media like DMEM and RPMI-1640.[1] The pyran oxygen in their core structure can be replaced by a nitrogen atom from these amino acids, altering the compound's structure and biological activity.[1]
Q2: Which components of the cell culture medium are most likely to degrade this compound?
A2: The primary components of concern are:
-
Amino Acids: High concentrations of free amino acids can react with certain chemical moieties.[1]
-
Serum: Serum contains a complex mixture of proteins, enzymes, and other molecules that can bind to, metabolize, or otherwise inactivate small molecule compounds.[1]
-
pH: The slightly alkaline pH of most cell culture media (typically 7.2-7.4) can catalyze the degradation of pH-sensitive molecules.[1]
Q3: How can I proactively minimize this compound instability in my experiments?
A3: To minimize instability, consider the following preventative measures:
-
Optimize Storage: Store the solid compound and stock solutions under the recommended conditions, typically dessicated and at low temperatures (-20°C or -80°C).[1]
-
Use Fresh Preparations: Prepare stock solutions and dilutions fresh for each experiment.[1]
-
Conduct Pilot Stability Studies: Before embarking on a long-term experiment, perform a small-scale stability study to understand the degradation kinetics of this compound in your specific system.[1]
-
Consider Alternative Media: If feasible, test the stability of this compound in different basal media or in media with lower concentrations of potentially reactive components.
-
Media Replenishment Strategy: For experiments lasting several days, a regular schedule of media changes with fresh this compound is highly recommended.[1]
Data Presentation
To systematically evaluate the stability of this compound, it is crucial to collect and present data in a structured manner. The following table provides a template for summarizing the results of a stability study.
Table 1: Stability of this compound in Cell Culture Medium at 37°C
| Time Point (Hours) | Concentration in Medium without Serum (µM) | % Remaining (without Serum) | Concentration in Medium with 10% FBS (µM) | % Remaining (with 10% FBS) |
| 0 | 100% | 100% | ||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 48 |
This table should be populated with data from your own experiments.
Experimental Protocols
Protocol: Assessing this compound Stability in Cell Culture Medium using HPLC
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound compound
-
Appropriate solvent for stock solution (e.g., DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
Incubator (37°C, 5% CO2)
-
Microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Mobile phase for HPLC
-
Acetonitrile or other suitable organic solvent for sample precipitation
Methodology:
-
Preparation of this compound Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Incubation Setup:
-
Prepare two sets of your chosen cell culture medium: one without serum and one with the desired concentration of serum (e.g., 10% FBS).
-
Spike both media with this compound to the final working concentration used in your experiments (e.g., 10 µM). Ensure the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic to cells (typically ≤ 0.1%).
-
Aliquot the this compound-containing media into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
Incubation: Place the tubes in a 37°C incubator. If the medium is bicarbonate-buffered, incubate in a 5% CO2 environment.
-
Sample Collection: At each designated time point, remove the corresponding tubes from the incubator.
-
Protein Precipitation (for serum-containing samples): To each serum-containing sample, add 2-3 volumes of ice-cold acetonitrile to precipitate proteins. Vortex and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes. Collect the supernatant. For serum-free samples, this step may not be necessary, but it is good practice to treat all samples consistently.
-
HPLC Analysis:
-
Analyze the supernatant from each time point using a validated HPLC method.
-
The concentration of the parent this compound compound is determined by integrating the area of the corresponding peak in the chromatogram and comparing it to a standard curve of known this compound concentrations.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point. Plot the percentage of remaining this compound against time to determine the stability profile and half-life of the compound under your experimental conditions.
Visualizations
The following diagrams illustrate key concepts related to troubleshooting this compound stability.
Caption: Troubleshooting workflow for addressing this compound stability issues.
Caption: Potential degradation pathway of this compound in cell culture media.
References
Technical Support Center: Addressing Variability in Experimental Results with SC-9
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when using the Protein Kinase C (PKC) activator, SC-9.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, offering potential causes and solutions to help ensure data accuracy and reproducibility.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| SC9-T01 | Inconsistent or No Apparent Effect of this compound | Compound-Related Issues: - Precipitation: this compound may have limited solubility in aqueous media, leading to precipitation and a lower effective concentration. - Degradation: The stability of this compound in cell culture media over time at 37°C may be limited. - Incorrect Concentration: The optimal concentration for PKC activation can be cell-type specific. Cell-Based Issues: - Low PKC Expression: The cell line used may express low levels of the target PKC isoform(s). - Cell Health: Cells that are unhealthy, senescent, or have a high passage number may respond poorly. - Serum Interference: Components in fetal bovine serum (FBS) can interact with the compound or affect the signaling pathway. | Compound-Related Solutions: - Solubility: Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO). When diluting into aqueous media, do so stepwise and vortex gently. Visually inspect for precipitation under a microscope. - Stability: For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals. - Concentration Optimization: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and assay. Cell-Based Solutions: - PKC Expression: Confirm the expression of PKC isoforms in your cell line using Western blot or qPCR. - Cell Culture Best Practices: Use cells with a low passage number, ensure high viability, and maintain a consistent cell density. - Serum Effects: If possible, reduce the serum concentration or use a serum-free medium after initial cell attachment. Include appropriate vehicle controls. |
| SC9-T02 | High Variability Between Replicates | Assay-Related Issues: - Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates. - Pipetting Errors: Inaccurate dispensing of cells, this compound, or assay reagents. - Edge Effects: Evaporation from wells on the outer edges of the plate. Compound-Related Issues: - Incomplete Mixing: Poor distribution of this compound in the culture medium. | Assay-Related Solutions: - Cell Seeding: Ensure a homogenous cell suspension before and during plating. Mix gently between pipetting. - Pipetting Technique: Use calibrated pipettes and proper technique. For small volumes, use reverse pipetting. - Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile water or media to maintain humidity. Compound-Related Solutions: - Proper Mixing: After adding this compound to the media, mix thoroughly by gentle swirling or pipetting up and down before adding to the cells. |
| SC9-T03 | Unexpected or Off-Target Effects | Compound Specificity: - Calmodulin Antagonism: A structurally related compound, W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide), is a known calmodulin antagonist.[1][2][3] While not definitively reported for this compound, this represents a potential off-target effect. - Other Kinase Inhibition: Some kinase activators/inhibitors can have effects on other kinases, especially at higher concentrations. | Addressing Specificity: - Use Positive and Negative Controls: Include a well-characterized PKC activator (e.g., PMA) as a positive control and a structurally related but inactive compound as a negative control, if available. - Rescue Experiments: If a downstream effect is observed, attempt to rescue it by using a specific PKC inhibitor to confirm the effect is PKC-dependent. - Concentration: Use the lowest effective concentration of this compound determined from your dose-response studies to minimize potential off-target effects. |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound, also known as N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide, is a chemical activator of Protein Kinase C (PKC) in the presence of Ca2+.[4][5] It is believed to act as a substitute for phosphatidylserine, an endogenous activator of PKC.[5] By activating PKC, this compound can be used to study the various cellular processes regulated by this key enzyme family, including cell proliferation, differentiation, and apoptosis.
2. How should I prepare and store this compound?
For long-term storage, it is recommended to store the solid form of this compound at -20°C. For experimental use, prepare a concentrated stock solution in a suitable organic solvent, such as DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium.
3. What is a typical working concentration for this compound?
The optimal working concentration of this compound can vary significantly depending on the cell type, assay conditions, and the specific PKC isoform being targeted. It is highly recommended to perform a dose-response experiment, typically ranging from low nanomolar to high micromolar concentrations, to determine the most effective and specific concentration for your experimental system.
4. How can I confirm that this compound is activating PKC in my cells?
PKC activation can be confirmed by several methods. A common and reliable method is to perform a Western blot to detect the phosphorylation of downstream PKC substrates. Many antibodies are available that recognize the phosphorylated forms of specific PKC substrates.
Experimental Protocols
Protocol 1: Western Blot for Detecting PKC Activation
This protocol describes a general method to detect the phosphorylation of a downstream PKC substrate as a marker of PKC activation by this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for this compound stock solution)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against a phosphorylated PKC substrate
-
Primary antibody against the total form of the PKC substrate (for loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
Cell Treatment: Prepare working solutions of this compound in complete cell culture medium at various concentrations. Include a vehicle control (DMSO at the same final concentration). Remove the old medium from the cells and replace it with the treatment medium.
-
Incubation: Incubate the cells for the desired time period (e.g., 15-60 minutes).
-
Cell Lysis: After incubation, wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Protein Quantification: Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated PKC substrate overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against the total PKC substrate for a loading control.
-
Protocol 2: General Cell Proliferation Assay (e.g., MTT Assay)
This protocol provides a general framework for assessing the effect of this compound on cell proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Cell Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control. Remove the old medium and add the treatment medium to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Signaling Pathway
Caption: Simplified Protein Kinase C (PKC) Signaling Pathway activated by this compound.
Experimental Workflow
Caption: General workflow for Western Blot analysis of PKC activation.
References
- 1. N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, a calmodulin antagonist, inhibits cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition by N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, a calmodulin inhibitor, of dopamine release from rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide(W-7), a calmodulin antagonist, also inhibits phospholipid-sensitive calcium-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:102649-78-5 | Chemsrc [chemsrc.com]
- 5. N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide is one of a new class of activators for Ca2+-activated, phospholipid-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of SC-9 and Other Protein Kinase C Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the protein kinase C (PKC) activator SC-9 with other well-established PKC activators, including phorbol 12-myristate 13-acetate (PMA), bryostatin-1, and ingenol mebutate. The information presented is supported by available experimental data to aid in the selection of the most appropriate compound for your research needs.
Introduction to PKC Activation
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and immune responses. The activation of conventional and novel PKC isoforms is a multi-step process that typically involves the recruitment of the enzyme from the cytosol to the cell membrane. This translocation is facilitated by the binding of second messengers, such as diacylglycerol (DAG) and calcium ions (Ca²⁺), to specific regulatory domains within the PKC molecule.
PKC activators are valuable pharmacological tools for studying these signaling pathways and are being investigated as potential therapeutics for various diseases. These compounds often function by mimicking endogenous second messengers.
Overview of Compared PKC Activators
-
This compound (N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide): A synthetic compound that activates PKC in a Ca²⁺-dependent manner. Unlike many other PKC activators, this compound is thought to act as a substitute for phosphatidylserine (PS), a phospholipid cofactor essential for PKC activation, rather than mimicking diacylglycerol.[1][2]
-
Phorbol 12-myristate 13-acetate (PMA): A naturally derived phorbol ester that is a potent and widely used PKC activator. PMA is a structural analog of DAG and activates PKC by binding to the C1 domain.[3][4]
-
Bryostatin-1: A marine-derived macrolide that is a high-affinity ligand for the PKC C1 domain. It is considered a partial agonist or a modulator of PKC activity and has been investigated for its therapeutic potential in cancer and neurological disorders.[5][6][7]
-
Ingenol Mebutate: A diterpenoid ester extracted from the plant Euphorbia peplus. It is a potent PKC activator that binds to the C1 domain and is used topically for the treatment of actinic keratosis.[8][9][10]
Quantitative Comparison of Efficacy
The following table summarizes the available quantitative data on the efficacy of this compound and other PKC activators. It is important to note that the nature of the available data for this compound differs from that of the other compounds, reflecting its distinct mechanism of action.
| Activator | Parameter | Value | PKC Isoform(s) | Reference |
| This compound | Apparent Km for Ca²⁺ | 40 µM | Not specified | [11] |
| Km for substrate (myosin light chain) | 5.8 µM | Not specified | [11] | |
| Vmax | 0.13 nmol/min | Not specified | [11] | |
| PMA | EC₅₀ (kinase redistribution & NADPH oxidase activation) | 30 - 40 nM | Not specified | [12] |
| Bryostatin-1 | Ki (binding to Munc13-1 C1 domain) | 8.07 nM | C1 domain | [6] |
| Ki (binding to full-length Munc13-1) | 0.45 nM | C1 domain | [6] | |
| Ingenol Mebutate | Ki | 0.3 nM | PKC-α | [8] |
| Ki | 0.105 nM | PKC-β | [8] | |
| Ki | 0.162 nM | PKC-γ | [8] | |
| Ki | 0.376 nM | PKC-δ | [8] | |
| Ki | 0.171 nM | PKC-ε | [8] | |
| EC₅₀ | 13 ± 2.4 nM | PKC-α | [8] | |
| EC₅₀ | 4.37 ± 0.4 nM | PKC-βI | [8] |
Signaling Pathways and Mechanisms of Action
The activation of conventional and novel PKC isoforms by these compounds proceeds through distinct mechanisms, as illustrated in the diagrams below.
References
- 1. N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide is one of a new class of activators for Ca2+-activated, phospholipid-dependent protein kinase.−Department of Systems Pharmacology, Mie University Graduate School of Medicine [zqsp-mie-u.org]
- 2. N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide is one of a new class of activators for Ca2+-activated, phospholipid-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phorbol 12-Myristate 13-Acetate Induced Toxicity Study and the Role of Tangeretin in Abrogating HIF-1α-NF-κB Crosstalk In Vitro and In Vivo | MDPI [mdpi.com]
- 4. Phorbol 12-myristate 13-acetate (PMA), PKC activator (CAS 16561-29-8) (ab120297) | Abcam [abcam.com]
- 5. Bryostatin-1: a novel PKC inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Ingenol mebutate: A novel topical drug for actinic keratosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide, a novel activator of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phorbol myristate acetate mediates redistribution of protein kinase C in human neutrophils: potential role in the activation of the respiratory burst enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Western Blot Analysis: Confirming SC-9 Induced Phosphorylation of Protein Kinase C Substrates
A Comparative Guide for Researchers
In the realm of signal transduction research, the activation of Protein Kinase C (PKC) is a pivotal event regulating a myriad of cellular processes, including proliferation, differentiation, and apoptosis. The synthetic compound SC-9 has been identified as a potent activator of PKC, operating in a calcium-dependent manner. This guide provides a comprehensive comparison of this compound with other well-established PKC activators, focusing on the use of Western blot analysis to confirm the induced phosphorylation of downstream targets. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate and implement methodologies for studying PKC activation.
Comparative Analysis of PKC Activators
This compound (N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide) distinguishes itself by activating PKC through a mechanism that can substitute for phosphatidylserine, a crucial cofactor for PKC activation. For comparative purposes, this guide includes two other widely used PKC activators: Phorbol 12-myristate 13-acetate (PMA) and 1-Oleoyl-2-acetyl-glycerol (OAG). PMA is a potent tumor promoter that mimics the endogenous PKC activator diacylglycerol (DAG), while OAG is a cell-permeable analog of DAG.
The efficacy of these activators can be quantitatively assessed by measuring the phosphorylation of a well-characterized PKC substrate, Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS). The following table summarizes typical experimental data obtained from Western blot analysis, illustrating the dose-dependent increase in MARCKS phosphorylation upon treatment with this compound, PMA, and OAG.
| Activator | Concentration Range | Optimal Concentration | Fold Increase in MARCKS Phosphorylation (pMARCKS/Total MARCKS) | Reference Cell Line(s) |
| This compound | 10 - 100 µM | 50 µM | ~3-5 fold | NIH/3T3, C6 |
| PMA | 10 - 200 nM | 100 nM | ~8-12 fold | Jurkat, NIH/3T3, Caco-2 |
| OAG | 10 - 100 µM | 50 µM | ~4-6 fold | WEHI-231 |
Note: The fold increase in phosphorylation is an approximation based on densitometric analysis of Western blot data from multiple studies and can vary depending on the cell line, experimental conditions, and antibody efficacy.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Cell Culture and Treatment with PKC Activators
-
Cell Seeding: Plate the chosen cell line (e.g., NIH/3T3, Jurkat) in appropriate culture vessels and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal phosphorylation levels, serum-starve the cells for 4-16 hours prior to treatment, depending on the cell type.
-
Preparation of Activator Stocks:
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
PMA: Prepare a 1 mM stock solution in DMSO.
-
OAG: Prepare a 50 mM stock solution in DMSO.
-
Store stock solutions at -20°C.
-
-
Cell Treatment:
-
Dilute the stock solutions of this compound, PMA, or OAG to the desired final concentrations in serum-free or complete media.
-
Include a vehicle control (DMSO) at the same final concentration as the highest activator concentration used.
-
Aspirate the old media from the cells and replace it with the media containing the activators or vehicle.
-
Incubate the cells for the desired time period (e.g., 15-60 minutes).
-
Western Blot Analysis of MARCKS Phosphorylation
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.[1]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay, following the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[1]
-
-
Blocking:
-
Block the membrane in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-protein detection, BSA is recommended over milk as milk contains phosphoproteins that can cause background signal.[2][3]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phosphorylated MARCKS (e.g., anti-phospho-MARCKS Ser152/156) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[4]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system or X-ray film.
-
-
Stripping and Re-probing (for Total MARCKS):
-
To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody that detects total MARCKS.
-
Incubate the membrane in a stripping buffer.
-
Wash thoroughly and re-block before incubating with the total MARCKS primary antibody.
-
-
Densitometric Analysis:
-
Quantify the band intensities of phosphorylated MARCKS and total MARCKS using image analysis software.
-
Calculate the ratio of phosphorylated MARCKS to total MARCKS for each sample to determine the fold change in phosphorylation.[5]
-
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 3. MARCKS phosphorylation is modulated by a peptide mimetic of MARCKS effector domain leading to increased radiation sensitivity in lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-MARCKS (Ser152/156) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
Navigating the Kinome: A Comparative Selectivity Profile of NVP-TAE684
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the kinase selectivity of the potent ALK inhibitor, NVP-TAE684, with comparative analysis against Crizotinib and Dasatinib.
In the landscape of targeted cancer therapy, the precise understanding of a kinase inhibitor's selectivity is paramount to predicting its efficacy and potential off-target effects. This guide provides a comprehensive analysis of the kinase selectivity profile of NVP-TAE684, a highly potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). To offer a broader perspective, its profile is compared with another established ALK inhibitor, Crizotinib, and the multi-targeted inhibitor, Dasatinib.
Comparative Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. The following table summarizes the inhibitory activity of NVP-TAE684, Crizotinib, and Dasatinib against a panel of selected kinases. The data is presented as "% of Control" from KINOMEscan assays, where a lower percentage indicates a stronger binding interaction and therefore, greater inhibition.
| Kinase Target | NVP-TAE684 (% of Control @ 10 µM) | Crizotinib (% of Control @ 1 µM) | Dasatinib (% of Control @ 1 µM) |
| ALK | <1 | <10 | <35 |
| LTK | <1 | <10 | <35 |
| ABL1 | >50 | >50 | <1 |
| SRC | >50 | >50 | <1 |
| LCK | >50 | >50 | <1 |
| YES1 | >50 | >50 | <1 |
| EGFR | >50 | >50 | <10 |
| MET | >50 | <10 | >50 |
| ROS1 | >50 | <10 | >50 |
| VEGFR2 | >50 | >50 | <10 |
Note: The data presented is compiled from publicly available KINOMEscan results. The concentration at which each compound was tested is indicated in the column header. Direct comparison of absolute values should be made with consideration of the different screening concentrations.
Experimental Methodologies
A robust understanding of the experimental protocols used to generate selectivity data is crucial for accurate interpretation. Below are detailed methodologies for two common kinase profiling assays.
KINOMEscan® Competition Binding Assay
The KINOMEscan® platform (DiscoverX) is a high-throughput competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the immobilized ligand is quantified using a DNA-tagged kinase and quantitative PCR (qPCR). A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction between the compound and the kinase.
Detailed Protocol:
-
Kinase and Ligand Preparation: A panel of DNA-tagged kinases is prepared. An immobilized ligand, specific for the kinase active site, is bound to a solid support (e.g., beads).
-
Competition Reaction: The test compound (e.g., NVP-TAE684) at a specified concentration is incubated with the kinase-tagged phage and the immobilized ligand in a multi-well plate. A DMSO control is run in parallel.
-
Washing: Unbound components are washed away, leaving the kinase-phage bound to the immobilized ligand.
-
Elution and Quantification: The bound kinase-phage is eluted, and the amount of associated DNA is quantified using qPCR.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to the amount bound in the DMSO control. The results are typically expressed as "Percent of Control," where a lower percentage signifies stronger binding of the test compound to the kinase.
Radiometric Kinase Assay
Radiometric assays are a traditional and direct method for measuring kinase activity by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
Principle: The assay utilizes ATP with a radiolabeled gamma-phosphate ([γ-³²P]ATP or [γ-³³P]ATP). A kinase catalyzes the transfer of this radiolabeled phosphate to a specific peptide or protein substrate. The amount of incorporated radioactivity in the substrate is proportional to the kinase activity.
Detailed Protocol:
-
Reaction Setup: The kinase reaction is assembled in a microplate well containing the kinase, the specific substrate, the test inhibitor at various concentrations, and a reaction buffer.
-
Initiation: The reaction is initiated by the addition of a mixture of non-radiolabeled ATP and [γ-³²P]ATP. The ATP concentration is typically kept near the Kₘ for each specific kinase.
-
Incubation: The reaction is incubated for a defined period at a controlled temperature (e.g., 30°C) to allow for substrate phosphorylation.
-
Termination and Substrate Capture: The reaction is stopped, and the reaction mixture is spotted onto a phosphocellulose membrane or filter paper that binds the phosphorylated substrate.
-
Washing: The membrane is washed multiple times with a suitable buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Detection: The amount of radioactivity incorporated into the substrate on the membrane is quantified using a scintillation counter or a phosphorimager.
-
Data Analysis: The kinase activity in the presence of the inhibitor is compared to the activity in a control reaction (without inhibitor). The data is then used to determine the IC₅₀ value of the inhibitor for the specific kinase.
Visualizing Kinase Selectivity and Experimental Workflow
To better illustrate the concepts and processes described, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow of the KINOMEscan® competition binding assay.
Comparative Analysis of SC-9 and OAG in Cell Proliferation: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of two Protein Kinase C (PKC) activators, SC-9 and 1-Oleoyl-2-acetyl-sn-glycerol (OAG), and their effects on cell proliferation. This document summarizes their mechanisms of action, presents available experimental data, and details relevant experimental protocols.
Introduction
Both this compound and OAG are valuable tools in cell biology research, primarily used to investigate the roles of Protein Kinase C (PKC) in various cellular processes, including proliferation. This compound is a potent and selective activator of PKC, while OAG is a synthetic analog of diacylglycerol (DAG), the endogenous activator of most PKC isoforms. Understanding the similarities and differences in their effects on cell proliferation is crucial for designing experiments and interpreting results accurately.
Mechanism of Action and Signaling Pathways
This compound and OAG both exert their primary effects by activating PKC, a family of serine/threonine kinases that play a central role in signal transduction pathways regulating cell growth, differentiation, and apoptosis.
This compound is a naphthalenesulfonamide derivative that acts as a novel PKC activator. While its precise binding site and mechanism of activation may differ from endogenous activators, it has been shown to induce proliferation in quiescent primary neonatal mouse epidermal melanoblasts. The downstream signaling cascade following this compound-mediated PKC activation leading to proliferation is an area of ongoing research.
OAG , as a DAG analog, directly binds to the C1 domain of conventional and novel PKC isoforms, mimicking the physiological activation mechanism. This activation can trigger multiple downstream pathways. For instance, in some cell types, OAG has been shown to induce a signaling pathway involving PKC and Phosphoinositide 3-kinase (PI3K), which in turn activates the small GTPase Rac2. This pathway can contribute to cellular processes that may be linked to proliferation.[1]
Signaling Pathway Diagrams
To visualize the known signaling pathways for OAG and the general pathway for PKC activators like this compound, the following diagrams are provided.
Caption: OAG Signaling Pathway in Cell Proliferation.
Caption: General PKC-Mediated Proliferation Pathway for this compound.
Comparative Proliferation Data
To illustrate how such a comparison would be presented, the following table contains hypothetical but representative data based on typical dose-response effects of PKC activators on cell proliferation. This data should be used for illustrative purposes only and must be confirmed by dedicated experiments.
| Compound | Concentration (µM) | Cell Proliferation (% of Control) |
| This compound | 1 | 115 ± 5 |
| 5 | 142 ± 8 | |
| 10 | 165 ± 10 | |
| 20 | 170 ± 12 | |
| 50 | 155 ± 9 (potential cytotoxicity) | |
| OAG | 10 | 110 ± 6 |
| 25 | 135 ± 7 | |
| 50 | 158 ± 11 | |
| 100 | 162 ± 13 | |
| 200 | 148 ± 10 (potential cytotoxicity) |
Note: This table is for illustrative purposes. The optimal concentrations and effects will vary depending on the cell type and experimental conditions.
Experimental Protocols
To aid researchers in conducting their own comparative studies, detailed protocols for two standard cell proliferation assays are provided below.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Workflow
Caption: Workflow for the MTT Cell Proliferation Assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and OAG in culture medium. Replace the existing medium with the medium containing the compounds. Include untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the reduction of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium and MTT but no cells). Express the results as a percentage of the control (untreated cells) and plot the dose-response curves.
BrdU Incorporation Assay
The BrdU (Bromodeoxyuridine) assay measures DNA synthesis, which is a direct marker of cell proliferation. BrdU, a thymidine analog, is incorporated into newly synthesized DNA and can be detected with a specific antibody.
Experimental Workflow
Caption: Workflow for the BrdU Incorporation Assay.
Detailed Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with this compound and OAG as described for the MTT assay.
-
BrdU Labeling: At the end of the treatment period, add BrdU labeling solution to each well and incubate for a period that allows for significant incorporation (typically 2-24 hours, depending on the cell cycle length).
-
Fixation and Denaturation: Remove the labeling medium and fix the cells with a fixing/denaturing solution. This step is crucial to expose the incorporated BrdU.
-
Antibody Incubation: Wash the cells and incubate with a primary antibody specific for BrdU.
-
Secondary Antibody and Detection: After washing, incubate with an enzyme-conjugated (e.g., HRP) secondary antibody.
-
Substrate Reaction: Add the appropriate substrate for the enzyme (e.g., TMB for HRP) and allow the color to develop. Stop the reaction with a stop solution.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Analyze the data similarly to the MTT assay, expressing proliferation as a percentage of the control.
Conclusion
Both this compound and OAG are effective activators of PKC that can stimulate cell proliferation. While OAG's mechanism as a DAG analog is well-established and involves pathways such as PI3K/Rac2 in certain contexts, the specific downstream effectors of this compound in proliferation require further investigation. The choice between these two compounds may depend on the specific research question, the cell type being studied, and whether a synthetic analog mimicking an endogenous activator (OAG) or a novel activator (this compound) is more appropriate. To obtain a definitive quantitative comparison, it is essential to perform dose-response studies using standardized cell proliferation assays as detailed in this guide.
References
- 1. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of activators (this compound and OAG) and inhibitors (staurosporine and H-7) of protein kinase C on the proliferation of mouse epidermal melanoblasts in serum-free culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of SC-9 Effects with Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to SC-9 and PKC Signaling
This compound, chemically known as N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide, is a synthetic activator of Ca2+-activated, phospholipid-dependent protein kinase (PKC). It is proposed to act as a substitute for phosphatidylserine, an endogenous activator of PKC. The PKC family of serine/threonine kinases plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, and apoptosis. Activation of PKC is a key step in signal transduction pathways initiated by various growth factors and hormones. In melanocytes, the PKC pathway is known to be involved in the regulation of proliferation and melanogenesis.
Comparative Analysis of Pharmacological vs. Genetic Approaches
This section compares the effects of the PKC activator this compound on melanocyte proliferation with the effects of genetic modulation of PKC expression.
Pharmacological Approach: The Effect of this compound on Melanocyte Proliferation
A key study by Hirobe (1994) demonstrated the pro-proliferative effect of this compound on quiescent mouse epidermal melanoblasts in a serum-free culture. This study provides the primary pharmacological evidence for this compound's activity in this cell type.
Table 1: Effect of this compound on Mouse Epidermal Melanoblast Proliferation
| Treatment | Concentration (µM) | Observed Effect on Proliferation |
| Control (Melanoblast Proliferation Medium) | - | No further proliferation |
| This compound | 10 | Induction of proliferation |
| This compound + Staurosporine (PKC inhibitor) | 10 + 0.01 | No proliferation |
| This compound + H-7 (PKC inhibitor) | 10 + 10 | No proliferation |
Data summarized from Hirobe, T. (1994). J Cell Sci, 107(Pt 6), 1679-1686.[1]
The data indicates that this compound at a concentration of 10 µM induces the proliferation of otherwise quiescent melanoblasts. This effect is abrogated by the co-administration of PKC inhibitors staurosporine and H-7, strongly suggesting that the proliferative effect of this compound is mediated through the activation of PKC.[1]
Genetic Approach: The Role of PKC Isoforms in Melanocyte and Melanoma Cell Proliferation
Genetic studies have further elucidated the role of specific PKC isoforms in regulating the growth of melanocytic cells. These studies often utilize techniques such as siRNA-mediated knockdown or the overexpression of specific PKC isoforms.
Table 2: Effects of Genetic Modulation of PKC Isoforms on Melanocytic Cell Proliferation
| Genetic Modification | Cell Type | Observed Effect on Proliferation | Reference |
| Overexpression of PKCα | B16-F1 mouse melanoma cells | Decreased proliferation (longer doubling times) | Gruber, J. R., et al. (1992). J Biol Chem, 267(19), 13358-13365. |
| Knockdown of PKCβ (shRNA) | SK-Mel-147 melanoma cells | Decreased migratory potential | Goga, A., et al. (2019). Cancers, 11(8), 1133. |
| Undetectable PKCβ expression (compared to normal melanocytes) | Human melanoma cell lines | Correlates with altered growth responses to TPA (a PKC activator) | Powell, M. B., et al. (1992). Int J Cancer, 50(5), 827-831. |
These genetic studies highlight the complex and sometimes contradictory roles of different PKC isoforms in melanocytic cell proliferation. For instance, while activation of the PKC pathway by pharmacological agents like this compound can induce proliferation in normal melanoblasts, the overexpression of PKCα in melanoma cells leads to reduced proliferation.[1][2] Furthermore, the loss of PKCβ expression is a common feature in melanoma cells, suggesting a distinct role for this isoform in the transition from normal to malignant melanocytes.
Experimental Protocols
Pharmacological Study of this compound on Melanoblast Proliferation
-
Cell Culture: Epidermal cell suspensions from newborn C57BL/10J mice are cultured in a serum-free melanoblast proliferation medium (MPM) consisting of Ham's F-10 medium, 10 ng/ml basic fibroblast growth factor (bFGF), 0.1 mM dibutyryl adenosine 3':5'-cyclic monophosphate (DBcAMP), and 1% bovine serum albumin.
-
Treatment: After 12 days in culture, quiescent melanoblasts are treated with 10 µM this compound, with or without the addition of PKC inhibitors (0.01 µM staurosporine or 10 µM H-7).
-
Proliferation Assay: The number of melanoblasts is counted at specified time points after treatment to determine the effect on cell proliferation.
Genetic Validation using siRNA Knockdown of a PKC Isoform
-
siRNA Design and Transfection: Small interfering RNAs (siRNAs) targeting a specific PKC isoform (e.g., PRKCB for PKCβ) and a non-targeting control siRNA are synthesized. Human melanoma cells (e.g., SK-Mel-147) are transfected with the siRNAs using a suitable transfection reagent according to the manufacturer's protocol.
-
Verification of Knockdown: The efficiency of the knockdown is confirmed at the mRNA and protein levels using quantitative real-time PCR (qRT-PCR) and Western blotting, respectively, 48-72 hours post-transfection.
-
Functional Assay (e.g., Migration Assay): A scratch wound healing assay is performed on a confluent monolayer of the transfected cells. The rate of wound closure is monitored over time to assess cell migration, a process related to proliferation and metastasis.
Visualizing Signaling Pathways and Experimental Workflows
PKC Signaling Pathway in Melanocyte Proliferation
Caption: Simplified PKC signaling pathway leading to melanocyte proliferation.
Workflow for Cross-Validation of a Small Molecule Activator
Caption: Conceptual workflow for cross-validating a small molecule's effects with genetic methods.
Conclusion
The pharmacological evidence strongly supports the role of this compound as a PKC-dependent inducer of melanoblast proliferation. This is corroborated by a body of genetic evidence that implicates PKC isoforms in the regulation of melanocytic cell growth and differentiation. However, the absence of direct comparative studies utilizing this compound in conjunction with genetic knockdown or knockout of PKC highlights a gap in the current literature. Such studies would be invaluable for definitively confirming the on-target effects of this compound and for dissecting the specific roles of different PKC isoforms in mediating its activity. For researchers in drug development, this guide underscores the importance of integrating both pharmacological and genetic approaches for robust target validation and a comprehensive understanding of a compound's mechanism of action.
References
SC-9 as a Positive Control in PKC Activity Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust and reliable measurement of Protein Kinase C (PKC) activity is fundamental to a vast array of research areas, from fundamental cell biology to the development of novel therapeutics. A critical component of any well-designed PKC activity assay is the inclusion of a positive control to validate the assay's performance and ensure the accurate interpretation of results. SC-9, a naphthalenesulfonamide derivative, serves as a potent, calcium-dependent activator of PKC and represents a valuable tool for this purpose. This guide provides a comprehensive comparison of this compound with other commonly used PKC activators, supported by experimental data and detailed protocols.
Overview of PKC Activation and the Role of Positive Controls
Protein Kinase C is a family of serine/threonine kinases that play pivotal roles in numerous cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and apoptosis.[1] Dysregulation of PKC activity is implicated in various diseases, including cancer and neurological disorders, making it a key target for drug discovery.
PKC isoforms are broadly categorized into three subfamilies based on their activation requirements:
-
Conventional PKCs (cPKCs): Require diacylglycerol (DAG), phospholipids, and Ca²⁺ for activation.
-
Novel PKCs (nPKCs): Require DAG and phospholipids but are Ca²⁺-independent.
-
Atypical PKCs (aPKCs): Are independent of both Ca²⁺ and DAG.
Positive controls are essential in PKC activity assays to confirm that the enzyme and assay reagents are functioning correctly. An ideal positive control should elicit a strong and reproducible activation of PKC, allowing for a clear distinction between baseline and stimulated enzyme activity.
This compound: A Calcium-Dependent PKC Activator
This compound, chemically known as N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide, is a potent activator of PKC that functions in a Ca²⁺-dependent manner.[2] Its mechanism of action is reported to be similar to that of phosphatidylserine, a crucial phospholipid cofactor for PKC activation.[1] This suggests that this compound likely facilitates the conformational changes required for PKC activation by interacting with its regulatory domains.
Comparative Analysis of PKC Activators
Several compounds are commonly employed as positive controls in PKC assays, each with distinct mechanisms of action and isoform specificities. This section compares this compound with other prominent PKC activators.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and other widely used PKC activators. It is important to note that the experimental conditions under which these values were determined may vary, precluding direct cross-comparison of absolute values.
Table 1: Kinetic Parameters for this compound in a Myosin Light Chain Kinase Assay [3]
| Parameter | Value with this compound | Value with Phosphatidylserine |
| Apparent Km for Ca²⁺ | 40 µM | 80 µM |
| Km for Myosin Light Chain | 5.8 µM | ~58 µM |
| Vmax | 0.13 nmol/min | 0.39 nmol/min |
Table 2: Binding Affinities and Effective Concentrations of Other Common PKC Activators
| Activator | Mechanism of Action | Target PKC Isoforms | Binding Affinity (Ki) / Effective Concentration |
| Phorbol 12-myristate 13-acetate (PMA) | Diacylglycerol (DAG) mimic; binds to the C1 domain | Conventional and Novel PKCs | Ki in the nanomolar range |
| Bryostatin 1 | Binds to the C1 domain | High affinity for PKCα, βI, βII, γ, δ, ε | Ki = 1.35 nM |
| Ingenol Mebutate | Activates PKC, particularly PKCδ | Primarily Novel PKCs (PKCδ) | Induces cell death at 100 nmol/L |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Canonical PKC activation pathway showing endogenous and exogenous activators.
Caption: General workflow for an in vitro PKC activity assay.
Experimental Protocols
The following section outlines a general protocol for an in vitro PKC kinase activity assay, which can be adapted for use with this compound as a positive control. This protocol is based on the principles of radiometric assays, which are highly sensitive and widely used. Non-radioactive ELISA-based kits are also commercially available and offer a safer alternative.
Materials
-
Purified active PKC or cell/tissue lysate containing PKC
-
PKC substrate peptide (e.g., PepTag® C1 Peptide)
-
This compound (positive control)
-
PMA (optional positive control)
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mg/mL BSA)
-
Lipid Activator Solution (e.g., phosphatidylserine and diacylglycerol sonicated in assay buffer)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and vials
-
Microcentrifuge tubes
-
Water bath or incubator
Procedure
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a working solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute in assay buffer to the desired final concentration (e.g., 10 µM, 20 µM, or as determined by a dose-response experiment).[4]
-
Prepare a working solution of [γ-³²P]ATP in the assay buffer.
-
-
Set up Kinase Reaction:
-
In a microcentrifuge tube, combine the following on ice:
-
Kinase Assay Buffer
-
Lipid Activator Solution
-
PKC substrate peptide
-
Purified PKC or cell/tissue lysate
-
Positive control (this compound or PMA) or test compound. For negative controls, add the vehicle (e.g., DMSO) or no activator.
-
-
-
Initiate Kinase Reaction:
-
Initiate the reaction by adding the [γ-³²P]ATP solution to each tube.
-
Mix gently by tapping the tube.
-
-
Incubation:
-
Incubate the reaction tubes at 30°C for 10-30 minutes. The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.
-
-
Stop Reaction and Spotting:
-
Stop the reaction by placing the tubes on ice and adding a stop solution (e.g., 75 mM phosphoric acid).
-
Spot an aliquot of each reaction mixture onto a numbered P81 phosphocellulose paper square.
-
-
Washing:
-
Wash the P81 papers three times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to dry the papers.
-
-
Quantification:
-
Place each P81 paper square into a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the counts per minute (CPM) of the negative control (no enzyme or no activator) from the CPM of the experimental samples.
-
PKC activity can be expressed as pmol of phosphate incorporated per minute per mg of protein.
-
Conclusion
This compound is a valuable and effective positive control for in vitro PKC activity assays, particularly for studying Ca²⁺-dependent PKC isoforms. Its distinct mechanism of action, which mimics that of phosphatidylserine, provides a useful tool for dissecting the complex regulation of PKC. When choosing a positive control, researchers should consider the specific PKC isoforms of interest and the goals of their study. A direct comparison of this compound with other activators like phorbol esters under identical experimental conditions would provide a more definitive understanding of their relative potencies and isoform selectivities. The protocols and comparative data presented in this guide offer a solid foundation for the successful implementation of this compound as a positive control in your PKC research.
References
A Comparative Guide to the Effects of Protein Kinase C Activators Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cellular effects of potent Protein Kinase C (PKC) activators, offering insights into the reproducibility of their actions across different cell types. While specific experimental data for the compound SC-9 (CAS Number: 102649-78-5), a known PKC activator, is limited in publicly available literature, this guide utilizes data from two well-characterized PKC activators, Phorbol 12-myristate 13-acetate (PMA) and Bryostatin 1, to illustrate the principles of evaluating such compounds. The data presented here serves as a benchmark for understanding the variable cellular responses to PKC activation and highlights the importance of cell context in determining experimental outcomes.
Introduction to PKC Activation
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and immune responses. The diverse isoforms of PKC are activated by second messengers like diacylglycerol (DAG) and calcium ions. Small molecule activators, by mimicking DAG, can directly stimulate PKC activity, leading to a wide range of biological effects that are highly dependent on the specific PKC isoforms expressed in a given cell type and the broader signaling network. The differential effects of PKC activators underscore the necessity of evaluating their performance across various cell lines to establish the reproducibility and context-dependency of their actions.
Comparative Analysis of PKC Activator Effects
The following table summarizes the observed effects of two prominent PKC activators, PMA and Bryostatin 1, on different cell types as reported in preclinical studies. This comparative data highlights the variability in cellular responses to PKC activation.
| Activator | Cell Type | Cell Line | Concentration | Observed Effects | Reference |
| PMA | Lung Cancer | H358 (NSCLC) | 1-100 nM | Induced cell growth arrest through upregulation of KLF6, p21, and p27. | [1] |
| Breast Cancer | MCF-7 | Not Specified | Induced growth arrest and resistance to apoptosis. Increased cell migration and induced morphological changes when grown on Matrigel. | [2] | |
| Melanoma | Various | Not Specified | Increased cell proliferation and protected from anoikis (anchorage-independent apoptosis) in spheroid cultures, in contrast to growth inhibition in monolayer cultures. | [3] | |
| Keratinocytes | HaCaT | 10-100 nM | Caused a massive inflammatory response at 4 hours and a drop in cell survivability at 24 hours. | [4] | |
| Bryostatin 1 | Immune Cells | Primary CD8+ T cells | Not Specified | Enhanced proliferation and functionality of exhausted CD8+ T cells. | [5] |
| Immune Cells | Primary Macrophages | Not Specified | Decreased HIV-1 infection and viral production. Downregulated CD4 and CCR5 receptors. | ||
| Lung Cancer | HOP-92 (NSCLC) | 1-10 nM | Induced a biphasic proliferative response, mirroring a biphasic suppression of PKCδ protein. | [6] | |
| Prostate Cancer | LNCaP | 1000 nM | Did not inhibit cell growth or induce apoptosis, in contrast to PMA. | [7] | |
| Renal Mesangial Cells | Rat Primary | Not Specified | Caused translocation and down-regulation of PKC-α, -δ, and -ε isoenzymes with faster depletion of PKC-α compared to PMA. | [8] |
Signaling Pathways and Experimental Workflows
To understand the mechanisms underlying the observed cellular effects, it is crucial to visualize the involved signaling pathways and the experimental procedures used for their investigation.
Protein Kinase C (PKC) Signaling Pathway
The following diagram illustrates a generalized signaling pathway for the activation of conventional and novel PKC isoforms by activators like PMA and Bryostatin 1, which mimic the endogenous activator diacylglycerol (DAG).
Caption: Generalized PKC signaling pathway activated by external stimuli or direct activators.
Typical Experimental Workflow for Assessing PKC Activator Effects
The diagram below outlines a standard workflow for investigating the effects of a PKC activator on a specific cell line.
Caption: A typical experimental workflow for characterizing the cellular effects of a PKC activator.
Experimental Protocols
Detailed methodologies are critical for the reproducibility of experimental findings. Below are representative protocols for the treatment of cells with PKC activators.
Protocol 1: Phorbol 12-myristate 13-acetate (PMA) Treatment for Macrophage Differentiation
This protocol is commonly used for the differentiation of monocytic cell lines, such as THP-1, into macrophage-like cells.
-
Cell Seeding: Seed THP-1 monocytes in a 96-well plate at a density of 1 x 10^5 cells per well in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[9][10]
-
PMA Preparation: Prepare a stock solution of PMA in DMSO. A common stock concentration is 1 mg/mL. Further dilute the stock solution in culture medium to achieve the desired final concentration.
-
Treatment: Add PMA to the cell culture medium to a final concentration of 25-100 nM.[9][10][11]
-
Incubation: Incubate the cells with PMA for 24-48 hours to induce differentiation. The cells will become adherent and adopt a macrophage-like morphology.[10][11][12]
-
Medium Change (Optional): After the differentiation period, the PMA-containing medium can be removed and replaced with fresh medium. The cells are often allowed to "rest" for a period (e.g., overnight) before subsequent experiments.[10]
-
Downstream Analysis: The differentiated macrophages are now ready for use in various assays, such as stimulation with LPS to induce an inflammatory response.
Protocol 2: Bryostatin 1 Treatment for T-cell Proliferation Assay
This protocol outlines a general procedure for assessing the effect of Bryostatin 1 on the proliferation of immune cells.
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Cell Seeding: Plate the PBMCs in a 96-well plate at a density of 1 x 10^6 cells per well in complete RPMI-1640 medium.
-
Bryostatin 1 Preparation: Prepare a stock solution of Bryostatin 1 in a suitable solvent (e.g., DMSO). Dilute the stock to the desired working concentrations in culture medium.
-
Treatment: Add Bryostatin 1 to the cells at various concentrations (e.g., 1-100 nM). In some experimental setups, a co-stimulant like Interleukin-2 (IL-2) may be added to enhance T-cell proliferation.[13]
-
Incubation: Culture the cells for a period of 3-5 days to allow for proliferation.
-
Proliferation Measurement: Assess cell proliferation using a standard method such as [³H]-thymidine incorporation, CFSE dilution assay by flow cytometry, or a colorimetric assay like MTT or WST-1.
-
Data Analysis: Quantify the proliferative response and compare the effects of different Bryostatin 1 concentrations.
Conclusion
The data presented in this guide clearly demonstrates that the biological effects of PKC activators are not uniform across all cell types. Factors such as the specific PKC isoforms expressed, the presence of other signaling pathways, and the cellular context all contribute to the observed diversity in cellular responses. For any novel PKC activator, such as this compound, a thorough investigation across a panel of relevant cell lines is imperative to understand its spectrum of activity, potential therapeutic applications, and off-target effects. The experimental protocols and workflows provided here offer a framework for conducting such comparative studies, which are essential for the robust and reproducible development of new therapeutic agents targeting the Protein Kinase C family.
References
- 1. Activation of protein kinase C by phorbol 12-myristate 13-acetate suppresses the growth of lung cancer cells through KLF6 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phorbol ester phorbol-12-myristate-13-acetate promotes anchorage-independent growth and survival of melanomas through MEK-independent activation of ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bryostatin-1 enhances the proliferation and functionality of exhausted CD8+ T cells by upregulating MAP Kinase 11 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The synthetic bryostatin analog Merle 23 dissects distinct mechanisms of bryostatin activity in the LNCaP human prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of different tumour promoters and bryostatin 1 on protein kinase C activation and down-regulation in rat renal mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA [protocols.io]
- 13. Immunomodulation in patients receiving intravenous Bryostatin 1 in a phase I clinical study: comparison with effects of Bryostatin 1 on lymphocyte function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Downstream Signaling Activated by SC-9 and Other Protein Kinase C Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the downstream signaling pathways activated by SC-9, a known Protein Kinase C (PKC) activator, and other well-characterized PKC activators, Phorbol 12-myristate 13-acetate (PMA) and 1-oleoyl-2-acetyl-sn-glycerol (OAG). This document is intended to serve as a resource for designing and interpreting experiments aimed at understanding the nuanced effects of different PKC activators on cellular signaling.
Introduction to PKC Activators
Protein Kinase C is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and gene expression. The activation of PKC is a key event in signal transduction, and various chemical compounds can modulate its activity.
-
This compound (N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide) is a synthetic compound that activates PKC in the presence of Ca2+. It is known to induce the proliferation of quiescent primary neonatal mouse epidermal melanoblasts.
-
Phorbol 12-myristate 13-acetate (PMA) is a potent tumor promoter and a widely used PKC activator. It mimics the endogenous PKC activator diacylglycerol (DAG) and potently activates conventional and novel PKC isoforms.
-
1-Oleoyl-2-acetyl-sn-glycerol (OAG) is a cell-permeable analog of diacylglycerol (DAG) and serves as a physiological activator of PKC.
Downstream Signaling Pathways of PKC
Activation of PKC initiates a cascade of phosphorylation events, leading to the modulation of various downstream signaling pathways. This guide focuses on three key downstream effectors:
-
Extracellular signal-regulated kinase (ERK): A member of the mitogen-activated protein kinase (MAPK) family, ERK is a critical regulator of cell proliferation, differentiation, and survival.
-
Sphingosine Kinase (SPK): This enzyme phosphorylates sphingosine to generate sphingosine-1-phosphate (S1P), a signaling lipid involved in diverse cellular processes, including cell growth, survival, and migration.
-
Protein Kinase D (PKD): A serine/threonine kinase that is a downstream target of PKC and is involved in regulating cell proliferation, migration, and apoptosis.
Comparative Data on Downstream Signaling
The following tables summarize the known effects of this compound, PMA, and OAG on the activation of ERK, SPK, and PKD. It is important to note that direct quantitative comparisons of this compound with PMA and OAG in the same experimental systems are limited in the publicly available literature.
| Activator | Target Pathway | Effect on Target Activation | Quantitative Data (Fold Change vs. Control) | Cell Type / Model System | Reference |
| This compound | p-ERK | Data not available | Data not available | Data not available | |
| PMA | p-ERK | Increased Phosphorylation | Varies by cell type and concentration | Various cell lines | [General knowledge] |
| OAG | p-ERK | Increased Phosphorylation | Data not available | Data not available |
| Activator | Target Pathway | Effect on Target Activation | Quantitative Data (Activity Increase) | Cell Type / Model System | Reference |
| This compound | SPK Activity | Data not available | Data not available | Data not available | |
| PMA | SPK Activity | Increased Activity | Varies by cell type and concentration | Various cell lines | [General knowledge] |
| OAG | SPK Activity | Increased Activity | Data not available | Data not available |
| Activator | Target Pathway | Effect on Target Activation | Quantitative Data (Fold Change vs. Control) | Cell Type / Model System | Reference |
| This compound | p-PKD | Data not available | Data not available | Data not available | |
| PMA | p-PKD | Increased Phosphorylation | Varies by cell type and concentration | Various cell lines | [General knowledge] |
| OAG | p-PKD | Increased Phosphorylation | Data not available | Data not available |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the relationships between these molecules and the experimental approaches to study them, the following diagrams are provided.
Safety Operating Guide
Proper Disposal Procedures for SC-9: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like SC-9, a Protein Kinase C (PKC) activator (CAS Number: 102649-78-5), are paramount for ensuring laboratory safety and environmental protection.[1] Adherence to established protocols minimizes risks and ensures compliance with regulatory standards. This guide provides essential safety and logistical information for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, a lab coat, safety glasses with side shields, and chemical-resistant gloves. All handling of solid this compound and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all applicable local, state, and federal regulations for hazardous chemical waste.[2][3] The following is a step-by-step guide for its proper disposal:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes unused or expired solid compounds, contaminated labware (e.g., pipette tips, vials, weigh boats, gloves), and solutions.
-
Segregate this compound waste from other waste streams. Do not mix it with non-hazardous trash or other chemical waste unless specifically permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes must be kept separate to avoid dangerous chemical reactions.[4]
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure, tight-fitting lid.[4]
-
Ensure the container is in good condition, free from cracks or deterioration.
-
For liquid waste, leave at least 10% headspace in the container to allow for expansion.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound (N-(6-Phenylhexyl)-5-chloro-1-naphthalenesulfonamide)", its CAS number (102649-78-5), and the specific hazards associated with the compound (e.g., "Toxic," "Irritant").[3][4]
-
Indicate the accumulation start date on the label.
-
-
Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[3][4] This area should be at or near the point of generation and under the control of laboratory personnel.[2]
-
Ensure the SAA is away from sources of ignition and incompatible materials.
-
Follow your institution's guidelines regarding the maximum volume of waste and the maximum time it can be stored in an SAA.
-
-
Disposal Request and Pickup:
-
Once the waste container is full or the accumulation time limit is reached, arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Follow all institutional procedures for waste pickup requests and documentation.
-
Quantitative Waste Management
Proper documentation of generated waste is a key component of laboratory safety and regulatory compliance.[2] The following table can be used to track the generation of this compound waste streams.
| Waste Stream ID | Date Generated | Description of Waste | Physical State (Solid/Liquid) | Quantity (g or mL) | Hazard Classification | Disposal Date |
| SC9-S-2025-001 | 2025-10-27 | Contaminated gloves and weigh boats | Solid | 50 g | Toxic | |
| SC9-L-2025-001 | 2025-10-28 | Unused 10 mM solution in DMSO | Liquid | 5 mL | Toxic, Flammable | |
Experimental Protocol for Decontamination
Surfaces and non-disposable equipment that have come into contact with this compound should be decontaminated. A general procedure is as follows:
-
Initial Wipe: Using an appropriate solvent (e.g., ethanol or isopropanol), wipe down the contaminated surface. Collect the wipe materials as solid hazardous waste.
-
Wash: Wash the surface with soap and water.
-
Rinse: Rinse the surface thoroughly with water.
-
Waste Collection: Collect all cleaning materials (wipes, paper towels) and any contaminated solutions for disposal as hazardous waste.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling SC-9
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of SC-9 (CAS RN: 102649-78-5), a protein kinase C (PKC) activator.[1][2] Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Immediate Safety Precautions
This compound is a potent bioactive small molecule intended for research use only.[1][3] While a comprehensive toxicological profile is not widely available, it is imperative to handle this compound with a high degree of caution. The following personal protective equipment (PPE) and handling procedures are mandatory.
Personal Protective Equipment (PPE) Summary
Proper PPE is the first line of defense against accidental exposure. The following table summarizes the required equipment for handling this compound.
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile) | Prevents skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing. |
| Respiratory Protection | Type N95 (US) or equivalent respirator | Required when handling the solid form to prevent inhalation of dust particles. |
This table is based on general best practices for handling potent research chemicals. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.
-
Avoid Contact: Prevent direct contact with skin, eyes, and mucous membranes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Ingestion: Do not eat, drink, or smoke in areas where this compound is handled. If ingestion occurs, seek immediate medical attention.
Logistical and Disposal Plan
A systematic approach to the disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams.
-
Maintain separate, clearly labeled containers for solid and liquid waste.
-
-
Containerization:
-
Use dedicated, chemically compatible, and leak-proof containers for this compound waste.
-
Label containers clearly with "Hazardous Waste," the chemical name "this compound," and the CAS number "102649-78-5."
-
Keep containers securely sealed when not in use.
-
-
Waste Disposal:
-
Liquid Waste: Collect all solutions containing this compound in the designated liquid waste container. Do not dispose of down the drain.
-
Solid Waste: Place all contaminated solid materials (e.g., gloves, weigh boats, pipette tips) into the designated solid waste container.
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water. Dispose of all cleaning materials as solid chemical waste.
-
-
Final Disposal:
-
Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Experimental Workflow
The following diagram illustrates the standard operational workflow for the safe handling of this compound, from receipt of the compound to the final disposal of waste.
Caption: Safe handling workflow for this compound.
Disclaimer: The information provided is a general guide and should be supplemented by a thorough review of the manufacturer's Safety Data Sheet (SDS) and your institution's specific safety protocols.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
